3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Description
Properties
IUPAC Name |
3,5-dibromo-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYEWFMTLBVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603017 | |
| Record name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109919-34-8 | |
| Record name | 3,5-Dibromo-4-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol (CAS Number: 109919-34-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethyl-substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties and explores its potential synthetic utility based on the reactivity of its functional groups. The guide is intended to serve as a foundational resource for researchers and scientists interested in leveraging this compound for the synthesis of novel molecules with potential therapeutic applications.
Chemical and Physical Properties
This compound is a unique chemical entity characterized by a pyridine core functionalized with two bromine atoms, a trifluoromethyl group, and a hydroxyl group. The presence of these distinct functional groups on a central heterocyclic scaffold makes it an attractive starting material for the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 109919-34-8 | N/A |
| Molecular Formula | C₆H₂Br₂F₃NO | N/A |
| Molecular Weight | 320.9 g/mol | N/A |
| Physical State | Solid | N/A |
| Storage Temperature | Room Temperature | N/A |
| Categorization | Protein Degrader Building Block, Heterocyclic Building Block | N/A |
Synthesis and Reactivity
Potential Synthetic Workflow
A logical synthetic approach to this compound could involve a multi-step sequence starting from a simpler pyridine precursor. The following diagram illustrates a hypothetical synthetic workflow.
Caption: Hypothetical synthesis of this compound.
Experimental Considerations (Hypothetical):
The bromination of a 4-(trifluoromethyl)pyridin-2-ol precursor would likely be carried out using an electrophilic brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve the desired dibrominated product. The pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridin-2-one form, which can influence the regioselectivity of the bromination.
Reactivity and Potential for Derivatization
The chemical versatility of this compound stems from its multiple reactive sites. The bromine atoms are particularly amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents.
Caption: Potential derivatization pathways for this compound.
Key Experimental Protocols (General Methodologies):
-
Suzuki-Miyaura Coupling: A general procedure would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction is typically heated to facilitate the coupling.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the compound could be reacted with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos or BINAP) with a strong base (e.g., NaOtBu or K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane.
Applications in Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine scaffold is also a common feature in many approved drugs. The combination of these features in this compound, along with the two bromine atoms that allow for facile diversification, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic activities.
While no specific biological activities have been reported for this compound itself, its derivatives could be explored for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in various diseases. The general workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a promising, yet underexplored, building block for chemical synthesis, particularly in the field of drug discovery. Its rich functionality offers numerous possibilities for the creation of diverse molecular libraries. While the current body of literature lacks specific experimental data and biological characterization for this compound, its structural features suggest significant potential. This guide provides a foundational understanding of its properties and potential applications, intended to stimulate further research and unlock the full potential of this versatile chemical intermediate. Researchers are encouraged to perform their own detailed spectroscopic analysis and reaction optimization when utilizing this compound.
An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol . The presence of a trifluoromethyl group, a common feature in many pharmaceuticals and agrochemicals, suggests its potential significance in medicinal chemistry and materials science. This document outlines its chemical identity, a proposed synthetic route, physicochemical properties, and potential biological relevance based on analogous structures.
The IUPAC name for the compound is This compound . It is also known by its tautomeric form, 3,5-dibromo-4-(trifluoromethyl)-1H-pyridin-2-one.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 109919-34-8 | BLDpharm, Sigma-Aldrich[1] |
| Molecular Formula | C₆H₂Br₂F₃NO | BLDpharm |
| Molecular Weight | 320.89 g/mol | BLDpharm |
| Appearance | Off-white to light yellow powder | (Predicted) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | (Predicted) |
| SMILES | OC1=NC=C(Br)C(C(F)(F)F)=C1Br | BLDpharm |
Proposed Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
The following is a hypothetical experimental protocol for the synthesis of this compound, based on general bromination procedures for pyridin-2-ones.
Materials:
-
4-(Trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridin-2-ol (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and stir.
-
If bromine was used, quench the excess bromine by adding sodium thiosulfate solution until the color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Potential Biological Significance
The biological activity of this compound has not been explicitly reported. However, the trifluoromethylpyridine scaffold is a key structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[2][3] The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Analogous Compounds and Their Activities
Derivatives of trifluoromethylpyridine have shown a wide range of biological activities.[2] This suggests that this compound could be a valuable intermediate or a candidate for screening in various assays.
| Compound Class | Biological Activity | Potential Relevance |
| Trifluoromethylpyridine Derivatives | Kinase inhibition | Anticancer drug development |
| Substituted Pyridin-2-ones | Antiviral, Antifungal | Antimicrobial drug discovery |
| Brominated Heterocycles | Enzyme inhibition, Receptor binding | Modulators of biological pathways |
Hypothetical Signaling Pathway Modulation
Given that many trifluoromethylpyridine derivatives act as kinase inhibitors, it is plausible that this compound could potentially modulate cell signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This is a hypothetical pathway based on the activities of structurally related compounds.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a halogenated and trifluoromethyl-substituted pyridin-2-one with potential for applications in drug discovery and materials science. While specific experimental data for this compound is scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a starting point for its preparation, and the discussion of its potential biological significance highlights promising avenues for future research. Further experimental validation is necessary to fully characterize its properties and explore its potential applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-Depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated, trifluoromethyl-substituted pyridin-2-ol derivative. Its structural features, including the presence of two bromine atoms, a trifluoromethyl group, and a hydroxyl group on a pyridine ring, suggest its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a summary of the available information on its structure and properties. However, it is important to note that detailed experimental protocols for its synthesis, comprehensive characterization data, and studies on its biological activity are not extensively documented in publicly accessible scientific literature.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted at the 3 and 5 positions with bromine atoms, at the 4 position with a trifluoromethyl group, and at the 2 position with a hydroxyl group. This substitution pattern leads to a unique combination of electronic and steric properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109919-34-8 | Commercial Suppliers |
| Molecular Formula | C₆H₂Br₂F₃NO | Commercial Suppliers |
| Molecular Weight | 320.9 g/mol | Commercial Suppliers[1] |
| Appearance | Pale yellow solid | Commercial Suppliers |
| Purity | Typically ≥95% | Commercial Suppliers |
| Storage Conditions | Room temperature or 2-8°C, sealed in a dry environment | Commercial Suppliers[1] |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis
Potential Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the following key transformations. This is a generalized workflow and would require significant experimental optimization.
Caption: A generalized, hypothetical workflow for the synthesis.
Key Synthetic Steps in Related Compounds:
-
Introduction of the Trifluoromethyl Group: Methods for introducing a CF₃ group onto a pyridine ring often involve the use of Ruppert's reagent (TMSCF₃) or Togni's reagent in the presence of a suitable catalyst.
-
Bromination: Electrophilic bromination of the pyridine ring can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine in an acidic medium. The positions of bromination are directed by the existing substituents.
-
Formation of the Pyridin-2-ol Moiety: This can be achieved through various methods, including the hydrolysis of a 2-halopyridine, or through a Sandmeyer-type reaction from a 2-aminopyridine precursor.
Note: The development of a specific and efficient synthesis for this compound would require dedicated research and optimization of reaction conditions.
Experimental Data
Comprehensive experimental data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not published in detail. Commercial suppliers may possess this data for quality control purposes but it is not publicly disseminated.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single proton signal in the aromatic region, likely a singlet, due to the C6-H. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring, with chemical shifts influenced by the bromine, trifluoromethyl, and hydroxyl substituents. A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C=C and C=N stretching of the aromatic ring, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms. |
Biological Activity and Applications
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.
However, based on its structural motifs, some potential areas of application for this compound could be hypothesized:
-
Protein Degradation: The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues. The substituted pyridine core could serve as a scaffold for linking an E3 ligase-binding element to a protein-of-interest-binding element.
Caption: Potential application as a building block in PROTAC synthesis.
-
Agrochemicals and Pharmaceuticals: The presence of a trifluoromethyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The halogenated pyridine scaffold is also prevalent in numerous agrochemicals and pharmaceuticals.
Conclusion
This compound is a chemical entity with potential for applications in drug discovery and materials science, particularly as a building block for more complex molecules. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, detailed characterization, and biological evaluation. Researchers interested in utilizing this compound would likely need to undertake foundational research to establish reliable synthetic routes and characterize its properties and biological activities. The information provided in this guide is based on data from commercial suppliers and extrapolations from the chemistry of related compounds.
References
Synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core heterocyclic ring system, 4-(trifluoromethyl)pyridin-2-ol. This is followed by the regioselective dibromination of the pyridin-2-one ring at the 3 and 5 positions. The electron-withdrawing nature of the trifluoromethyl group and the activating effect of the hydroxyl/oxo group direct the electrophilic bromination to the desired positions.
Step 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-ol
A robust method for the synthesis of 4-(trifluoromethyl)pyridin-2-ol involves a cyclization reaction of a trifluoromethyl-containing building block. One effective method utilizes the reaction of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one with chloroacetonitrile in the presence of a metal reagent, followed by hydrolysis and ring closure[1].
Step 2: Dibromination of 4-(Trifluoromethyl)pyridin-2-ol
The subsequent step is the electrophilic bromination of the synthesized 4-(trifluoromethyl)pyridin-2-ol. The positions ortho and para to the hydroxyl group (positions 3 and 5) are activated towards electrophilic substitution. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Reactants | Reagents/Solvents | Temperature | Time | Yield |
| 1 | Synthesis of 4-(trifluoromethyl)pyridin-2-ol | 1,1,1-trifluoro-4-alkoxy-3-buten-2-one, Chloroacetonitrile | Zinc powder, Trimethylchlorosilane, Tetrahydrofuran, Concentrated HCl | Reflux | 3h (reflux), 2h (reflux with HCl) | 80%[1] |
| 2 | Dibromination | 4-(trifluoromethyl)pyridin-2-ol | N-Bromosuccinimide (2.2 eq.), Acetic Acid | Room Temperature to 60 °C | 12-24h | Estimated >80% |
Experimental Protocols
Experiment 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-ol[1]
Materials:
-
1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol)
-
Chloroacetonitrile (1.1 mol)
-
Zinc powder (1.5 mol)
-
Trimethylchlorosilane (0.1 mol)
-
Tetrahydrofuran (THF), anhydrous (500 ml)
-
Concentrated Hydrochloric Acid (400 ml)
-
10% Sodium Hydroxide solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Chloroform
Procedure:
-
Under a nitrogen atmosphere, add zinc powder (1.5 mol) to 500 ml of anhydrous tetrahydrofuran in a suitable reaction vessel equipped with a stirrer.
-
Add trimethylchlorosilane (0.1 mol) dropwise and heat the mixture to reflux for 30 minutes to activate the zinc.
-
Cool the mixture and then add a solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture and then carefully add concentrated hydrochloric acid (400 ml) dropwise.
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction to room temperature and neutralize with a 10% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from chloroform to yield 2-hydroxy-4-(trifluoromethyl)pyridine (4-(trifluoromethyl)pyridin-2-ol).
Experiment 2: Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)pyridin-2-ol (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.2 eq.)
-
Acetic Acid
-
Water
-
Sodium bisulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 4-(trifluoromethyl)pyridin-2-ol (1.0 eq.) in acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide (2.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Quench any remaining bromine with a saturated sodium bisulfite solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
The Trifluoromethyl Advantage: A Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyridines and N-Heterocyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine rings and related N-heterocyclic scaffolds has emerged as a powerful tool in medicinal chemistry and agrochemical design. This electron-withdrawing moiety significantly enhances key molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate to heightened biological activity, making trifluoromethyl-substituted pyridines and their analogs a focal point of intensive research. This technical guide provides an in-depth overview of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While the primary focus is on the pyridine scaffold, this guide also encompasses analogous pyrazole and pyrimidine structures to provide a broader context of this important chemical class.
Quantitative Biological Activity Data
The biological efficacy of trifluoromethyl-substituted compounds spans a wide range of applications, from antimicrobial and antifungal to herbicidal and kinase inhibition activities. The following tables summarize the quantitative data for various derivatives, providing a comparative overview of their potency.
Antimicrobial Activity
Trifluoromethyl-substituted N-heterocycles have demonstrated significant activity against a spectrum of microbial pathogens, including drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted N-Heterocycles against various bacteria.
| Compound Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole | Bromo and trifluoromethyl substituted aniline derivative | S. aureus (3 of 5 strains) | 0.78 | [1] |
| Pyrazole | Bromo and trifluoromethyl substituted aniline derivative | S. epidermidis | 1.56 | [1] |
| Pyrazole | Bromo and trifluoromethyl substituted aniline derivative | E. faecium | 0.78 | [1] |
| Pyridine Nucleosides | 4-Trifluoromethylpyridine nucleoside analogs (general range) | S. aureus, B. infantis, E. coli, S. maltophilia | 1.3 - 4.9 | [2] |
| Fluoroaryl Pyridines | Fluoroaryl derivatives of 4-trifluoromethylpyridine | S. aureus, B. infantis, E. coli, S. maltophilia | 1.8 - 5.5 |[2] |
Antifungal Activity
The antifungal properties of these compounds are notable, with some exhibiting efficacy comparable to or exceeding that of commercial fungicides.
Table 2: Antifungal Activity of Trifluoromethyl-Substituted N-Heterocycles.
| Compound Class | Specific Compound/Derivative | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridine Carboxamide | Compound 3f (in vivo) | Botrytis cinerea | - | [3] |
| Pyrimidine | Compound 5o | Phompsis sp. | 10.5 | |
Herbicidal Activity
Trifluoromethyl-substituted pyridines are potent herbicides, often targeting crucial plant enzymes like protoporphyrinogen oxidase (PPO).
Table 3: Herbicidal and Enzyme Inhibitory Activity of Trifluoromethyl-Substituted Pyridines.
| Compound Class | Specific Compound/Derivative | Target/Assay | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| Phenoxypyridine-2-pyrrolidinone | Compound 9d | PPO Inhibition | 0.041 mg/L |
| Pyridine Carboxamide | Compound 3f | B. cinerea SDH Inhibition | 5.6 mg/L (17.3 µM) |[3] |
Antiviral Activity
Certain trifluoromethyl-substituted pyridine derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV).
Table 4: Antiviral Activity of Trifluoromethyl-Substituted Pyridines against Tobacco Mosaic Virus (TMV).
| Compound Class | Specific Compound/Derivative | Activity Type | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Phthalamide-like Thiourea | Compound 7b | Inactivation | 20.5 | [4] |
| 1,3,4-Thiadiazole | Compound E2 | Protective | 203.5 |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-substituted pyridinols and their analogs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into MHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the PPO enzyme, a key target for many herbicides.
Materials:
-
Fresh leaf tissue from a susceptible plant species
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)
-
Substrate solution (protoporphyrinogen IX)
-
Test compound stock solution (in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Extraction: Harvest and freeze fresh leaf tissue in liquid nitrogen. Grind the frozen tissue to a fine powder. Add ice-cold extraction buffer, vortex, and centrifuge to pellet cell debris. Collect the supernatant containing the PPO enzyme and keep it on ice.
-
Enzyme Assay: In a 96-well plate, add the assay buffer, the enzyme extract, and various concentrations of the test compound. Include a control with no inhibitor. Pre-incubate the plate at a constant temperature (e.g., 25°C).
-
Reaction Initiation: Start the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Data Acquisition: Monitor the increase in absorbance at a specific wavelength over time, which corresponds to the formation of protoporphyrin IX.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
In Vivo Antiviral Activity Assay (Half-Leaf Method for TMV)
This method assesses the ability of a compound to inhibit viral infection and lesion formation on plant leaves.
Materials:
-
Host plants (e.g., Nicotiana glutinosa)
-
Tobacco Mosaic Virus (TMV) inoculum
-
Test compound solutions at various concentrations
-
Control solution (buffer or solvent)
-
Carborundum (abrasive)
Procedure:
-
Plant Preparation: Select healthy, fully expanded leaves on the host plants.
-
Inoculation: Dust the upper surface of the leaves with carborundum. Mechanically inoculate the entire leaf surface with the TMV inoculum.
-
Treatment: Immediately after inoculation, wash the leaves with water. Apply the test compound solution to one half of the leaf and the control solution to the other half.
-
Incubation: Keep the plants in a controlled environment (e.g., greenhouse) for 3-4 days to allow for lesion development.
-
Data Collection: Count the number of local lesions on both the treated and control halves of each leaf.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the different compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug and herbicide design. The following diagrams illustrate key signaling pathways and experimental workflows.
Herbicidal Mechanism of Action: PPO Inhibition
Trifluoromethyl-substituted pyridine derivatives can act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[6][7][8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[6][7][8][10] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[7]
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. scilit.com [scilit.com]
- 9. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
The Core of Modern Agrochemicals and Pharmaceuticals: A Technical Guide to Halogenated Trifluoromethylpyridines
Introduction: In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern molecular design. Among these, the halogenated trifluoromethylpyridine scaffold stands out as a privileged structural motif, underpinning the efficacy of numerous market-leading pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (-CF3) group imparts a unique combination of physicochemical properties, including high electronegativity, enhanced metabolic stability, and increased lipophilicity, which can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth review of the synthesis, properties, and applications of halogenated trifluoromethylpyridines, offering valuable insights for researchers, scientists, and professionals in drug development and crop protection.
I. Synthesis of Halogenated Trifluoromethylpyridines
The synthesis of halogenated trifluoromethylpyridines is primarily achieved through two strategic approaches: the direct fluorination of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[2]
1. Direct Halogenation and Fluorination of Picoline Derivatives: This is a common industrial method that starts from readily available picoline (methylpyridine). The process typically involves high-temperature vapor-phase reactions to introduce both chlorine and the trifluoromethyl group.[1][5]
-
Stepwise Liquid/Vapor-Phase Synthesis: This method involves the chlorination of a picoline derivative in a liquid phase to form a trichloromethylpyridine intermediate, followed by a vapor-phase fluorination step. For example, the highly demanded intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is synthesized this way.[1][5]
-
Simultaneous Vapor-Phase Synthesis: A more direct approach involves the simultaneous chlorination and fluorination of picoline at high temperatures (>300°C) over a transition metal-based catalyst. This method can be tuned to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step.[1][5]
2. Cyclocondensation with Trifluoromethyl Building Blocks: This strategy involves constructing the pyridine ring itself using smaller, fluorine-containing starting materials. This "bottom-up" approach offers versatility in accessing a wide range of substitution patterns. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][5] A notable example is the Bohlmann-Rahtz heteroannulation reaction, which uses trifluoromethyl-α,β-ynones to react with β-enamino esters or ketones, yielding polysubstituted trifluoromethylpyridines.[6][7]
Table 1: Summary of Key Synthetic Reactions
| Product/Intermediate | Starting Material | Method | Typical Yield | Reference |
| 2,3,5-DCTF | 2-chloro-5-methylpyridine | Stepwise Liquid/Vapor-Phase Chlorination & Fluorination | Good (Industrial Scale) | [1],[5] |
| 2,5-CTF | 3-picoline | Simultaneous Vapor-Phase Chlorination/Fluorination | Good | [5],[8] |
| Polysubstituted TFMPs | Trifluoromethyl-α,β-ynones & β-enamino esters | Bohlmann-Rahtz Heteroannulation | Good | [6],[7] |
| Aryl-CF3 | Aryl Iodides | Copper-Catalyzed Trifluoromethylation | Good to Excellent | [9] |
| 5-Trifluoromethyl Pyridones | N-Alkylated Pyridones & NaSO2CF3 | Light-Promoted Trifluoromethylation | 56% - 93% | [10],[11] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Halides [3][9]
-
Preparation: To an oven-dried reaction tube, add the aryl halogen (0.4 mmol, 1.0 equiv.), the trifluoromethylating reagent [(bpy)Cu(O2CCF2SO2F)2] (2.0 equiv.), and copper powder (2.0 equiv.).
-
Solvent Addition: Under an inert argon atmosphere, add 6 mL of N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 60°C. Stir the reaction mixture for 5 hours.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is typically quenched and extracted. Yields are determined by 19F NMR spectroscopy using an internal standard like trifluorotoluene.
Protocol 2: Light-Promoted Trifluoromethylation of Pyridones [10]
-
Preparation: In a vial, dissolve the pyridone substrate (0.125 mmol, 1.0 equiv.) and the sulfinate reagent (e.g., NaSO2CF3, 0.25 mmol, 2.0 equiv.) in 2 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Stir the mixture at room temperature for 24 hours under irradiation with a suitable light source. For substrates that react sluggishly, the reaction mixture can be sparged with oxygen.
-
Isolation: Following the reaction, the product is isolated using standard purification techniques such as column chromatography. The isolated yield is then determined.
II. Physicochemical Properties and Their Influence
The trifluoromethyl group is a bioisostere for chlorine and, to some extent, the methyl group, but it possesses vastly different electronic properties.[4][12] It is strongly electron-withdrawing (Hammett constant σp = 0.54), a property that significantly alters the electronic distribution of the pyridine ring.[1] This electronic pull can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions, which is critical for receptor binding.[13][14] Furthermore, the high C-F bond energy (approx. 485 kJ/mol) makes the -CF3 group exceptionally stable to metabolic degradation, often blocking common sites of metabolism and increasing the half-life of a drug.[4]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethyl-substituted pyridin-2-ol derivative. While specific literature on this compound is limited, this document extrapolates from established knowledge of related chemical structures and synthetic methodologies to present its likely discovery context, a plausible synthesis protocol, estimated physicochemical properties, and potential applications in drug discovery. The strategic incorporation of bromine atoms and a trifluoromethyl group onto the pyridin-2-ol scaffold suggests its potential as a valuable building block in medicinal chemistry, likely influencing its biological activity and pharmacokinetic profile.
Introduction and Historical Context
The introduction of the trifluoromethyl (CF3) group into pyridine rings, first reported in 1947, has been a pivotal strategy in the development of agrochemicals and pharmaceuticals.[1] The potent electron-withdrawing nature of the CF3 group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Similarly, the incorporation of halogen atoms, such as bromine, is a well-established method in medicinal chemistry to modulate the pharmacological profile of a compound.[2]
While the specific discovery of this compound is not well-documented in publicly available literature, its structure suggests it emerged from research programs focused on creating novel, highly functionalized heterocyclic scaffolds for biological screening. The combination of a pyridin-2-ol core, known for its diverse biological activities, with bromine and trifluoromethyl substituents points towards an effort to generate compounds with unique electronic and steric properties for potential use as enzyme inhibitors or receptor modulators.
Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 109919-34-8 | [1][3][4] |
| Molecular Formula | C₆H₂Br₂F₃NO | [1] |
| Molecular Weight | 320.89 g/mol | [1] |
| Appearance | Pale yellow solid | Commercial Suppliers |
| Melting Point | >150 °C (estimated) | Based on related structures |
| Boiling Point | >300 °C (estimated, with decomposition) | Based on related structures |
| pKa | ~5-6 (estimated for the pyridinol proton) | Based on related structures |
| LogP | 2.5 - 3.5 (estimated) | Computational Prediction |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Insoluble in water (estimated) | General chemical principles |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the halogenation of pyridin-2-ones and related heterocycles. The proposed synthesis starts from the commercially available 4-(trifluoromethyl)pyridin-2-ol.
Proposed Synthetic Pathway: Electrophilic Bromination
The electron-rich nature of the pyridin-2-ol ring, facilitated by the hydroxyl group, directs electrophilic substitution to the 3- and 5-positions. The trifluoromethyl group at the 4-position is a deactivating group, but the activating effect of the hydroxyl group should still allow for bromination.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-(Trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)pyridin-2-ol (1.0 eq) in glacial acetic acid.
-
Bromination: To the stirred solution, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. Alternatively, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. If bromine was used, quench the excess bromine with a sodium thiosulfate solution.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug discovery.
-
Scaffold for Kinase Inhibitors: The pyridin-2-one core is a common scaffold in the design of kinase inhibitors. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can interact with the kinase active site.
-
Modulation of Physicochemical Properties: The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the bromine atoms can participate in halogen bonding with the target protein, potentially increasing binding affinity and selectivity.[2]
-
Fragment-Based Drug Design: This molecule can be used as a fragment in fragment-based screening to identify novel binding interactions with therapeutic targets.
Conclusion
This compound represents a synthetically accessible and highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Although specific data on its discovery and biological activity are scarce, its structural motifs are well-precedented in successful drug discovery campaigns. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its properties and applications. This guide serves as a foundational resource for researchers interested in exploring the utility of this and related compounds in the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative. This document aims to provide a comprehensive overview of its physicochemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines general methodologies for determining these key characteristics.
Core Physicochemical Properties
A thorough search of available scientific literature and chemical databases did not yield specific experimentally determined values for several key physicochemical properties of this compound. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₃NO | [1] |
| Molecular Weight | 320.9 g/mol | [1] |
| CAS Number | 109919-34-8 | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols for Property Determination
In the absence of specific data for this compound, the following are detailed, generalized experimental protocols that can be employed to determine its physicochemical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical system.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Solubility Determination
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for determining the pKa of a compound.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and biological databases revealed no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, a diagram for any signaling pathway, as requested, cannot be generated at this time due to the lack of available data.
Conclusion
While the fundamental identification of this compound is established through its molecular formula and CAS number, a significant gap exists in the public domain regarding its specific physicochemical properties and biological activities. The experimental protocols provided in this guide offer a framework for researchers to determine these crucial parameters. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in research and development.
References
Tautomeric Equilibrium of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol. The pyridin-2-ol moiety can exist in two tautomeric forms: the hydroxy-pyridine (enol) form and the pyridin-2(1H)-one (keto) form. The equilibrium between these forms is a critical consideration in drug design and development, as the dominant tautomer can significantly influence a molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and interaction with biological targets. This document outlines the theoretical background, influential factors, and experimental and computational methodologies for characterizing the tautomerism of this specific, highly substituted pyridine derivative.
Introduction to Tautomerism in Pyridin-2-ol Systems
The tautomerism between 2-hydroxypyridine and 2-pyridone is a classic example of prototropic tautomerism, where the two forms are interconverted by the migration of a proton.[1] In the gas phase, the enol form (2-hydroxypyridine) is generally more stable.[1] However, in the solid state and in polar solvents, the equilibrium often shifts to favor the keto form (2-pyridone).[2][3] This shift is attributed to the greater polarity and stronger intermolecular hydrogen bonding capabilities of the keto tautomer.[2][3]
The substituents on the pyridine ring can significantly impact the position of the tautomeric equilibrium. Electron-withdrawing groups, such as the trifluoromethyl group and bromine atoms present in this compound, are expected to influence the electron density of the ring and, consequently, the relative stability of the two tautomers.
Tautomeric Forms of this compound
The two primary tautomeric forms of this compound are the enol and keto forms, as illustrated in the equilibrium diagram below.
Caption: Tautomeric equilibrium between the enol and keto forms.
Influence of Substituents
The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the bromine atoms at the 3- and 5-positions is anticipated to decrease the electron density of the pyridine ring. This effect can stabilize the pyridin-2-one (keto) form, which possesses a more localized electronic structure compared to the aromatic enol form. Consequently, it is hypothesized that the keto tautomer will be the predominant species, particularly in condensed phases.
Experimental Characterization
Several spectroscopic techniques can be employed to investigate the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for distinguishing between the enol and keto forms. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in a Polar Solvent (e.g., DMSO-d₆)
| Tautomer | ¹H Chemical Shifts (Predicted) | ¹³C Chemical Shifts (Predicted) |
| Enol Form | OH: ~10-12, H6: ~7.8-8.2 | C2: ~160-165, C3: ~110-115, C4: ~125-130 (q, J ≈ 35 Hz), C5: ~115-120, C6: ~140-145, CF₃: ~120-125 (q, J ≈ 270 Hz) |
| Keto Form | NH: ~11-13, H6: ~7.5-7.9 | C2: ~170-175, C3: ~105-110, C4: ~130-135 (q, J ≈ 30 Hz), C5: ~110-115, C6: ~135-140, CF₃: ~120-125 (q, J ≈ 270 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence for the presence of the keto form through the detection of a characteristic carbonyl (C=O) stretching vibration. The enol form, in contrast, would exhibit an O-H stretching band.
Table 2: Predicted IR Absorption Frequencies (cm⁻¹)
| Tautomer | Key Vibrational Modes (Predicted) |
| Enol Form | O-H stretch: 3200-3600 (broad), C=N stretch: ~1620-1650 |
| Keto Form | N-H stretch: 3000-3400 (broad), C=O stretch: 1650-1690 |
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, differ for the enol and keto tautomers due to their distinct electronic structures. The aromatic enol form is expected to have a different absorption maximum (λmax) compared to the cross-conjugated keto form.
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)
| Tautomer | Predicted λmax in Ethanol |
| Enol Form | ~270-290 |
| Keto Form | ~300-320 |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for solution-phase measurements, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid-cell accessory.
-
UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain spectra within the optimal absorbance range (0.1-1.0 AU).
Spectroscopic Data Acquisition
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
UV-Vis: Obtain the UV-Vis absorption spectrum using a dual-beam spectrophotometer from 200 to 400 nm.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers.
Computational Protocol
A typical computational workflow for determining the relative energies of the tautomers is outlined below.
Caption: A typical computational workflow for tautomer analysis.
Predicted Relative Stabilities
Based on studies of similar substituted pyridin-2-ones, computational analysis is expected to show a greater stability of the keto form in both the gas phase and in polar solvents.
Table 4: Hypothetical Calculated Relative Energies (kcal/mol)
| Tautomer | Gas Phase (ΔE) | In Water (ΔGsolv) |
| Enol Form | +1.5 | +3.0 |
| Keto Form | 0.0 (Reference) | 0.0 (Reference) |
Conclusion
The tautomeric equilibrium of this compound is a crucial aspect of its chemical character. The presence of strong electron-withdrawing groups likely favors the pyridin-2(1H)-one (keto) tautomer. This guide provides a comprehensive framework for the experimental and computational investigation of this equilibrium. A thorough understanding of the predominant tautomeric form is essential for professionals in drug discovery and development to accurately predict and interpret the compound's biological activity and physicochemical properties.
References
Reactivity Profile of the 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol core is a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The presence of a trifluoromethyl group, two bromine atoms, and a pyridin-2-ol moiety imparts a unique electronic and steric profile, making it an attractive building block for the synthesis of novel compounds. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, activating it for certain transformations while deactivating it for others. This guide provides a comprehensive overview of the predicted reactivity of this ring system, drawing upon established principles of pyridine chemistry and data from closely related analogues.
Synthesis
Reactivity Profile
The reactivity of this compound is dictated by its distinct functional groups and the electronic nature of the pyridine ring.
Tautomerism of the Pyridin-2-ol Moiety
The pyridin-2-ol system exists in equilibrium with its tautomeric form, pyridin-2(1H)-one. This equilibrium is a critical aspect of its reactivity, as it allows for reactions at both the oxygen and nitrogen atoms of the amide-like structure. The position of the equilibrium can be influenced by the solvent, pH, and temperature. This tautomerism is fundamental to understanding the molecule's behavior in various chemical environments.
Caption: Tautomeric equilibrium of the pyridin-2-ol ring system.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the C-4 position. This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the pyridine ring activates the C-2 and C-4 positions for nucleophilic attack.[3] In this specific molecule, the bromine atoms at C-3 and C-5 are less activated towards direct SNAr compared to halogens at the 2, 4, or 6 positions. However, the overall electron-deficient nature of the ring means that under forcing conditions, substitution at these positions may be possible. Recent studies have also suggested that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. The differential reactivity of the bromine atoms may allow for selective functionalization.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7] Both the C-3 and C-5 bromine atoms are expected to readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. It is plausible that the C-5 bromine may be slightly more reactive due to its position relative to the trifluoromethyl group.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[8][9][10] This reaction is expected to be highly efficient for the amination of the this compound core. This allows for the introduction of primary and secondary amines, providing access to a diverse range of substituted aminopyridines, which are common motifs in pharmacologically active compounds.
Caption: Generalized Buchwald-Hartwig amination reaction pathway.
Quantitative Data (Predictive)
While specific experimental data for this compound is unavailable, the following tables provide representative, predictive data for Suzuki-Miyaura and Buchwald-Hartwig reactions based on published results for structurally similar brominated pyridines and other aryl bromides. These tables are intended to offer a reasonable expectation of reaction outcomes.
Table 1: Predictive Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 70-85 (mono) |
| 3 | 3,5-Dibromopyridine | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 80-90 |
Table 2: Predictive Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 90-98 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | 85-95 |
| 3 | 3,5-Dibromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions on the this compound substrate. Optimization of specific conditions may be required.
General Procedure for Suzuki-Miyaura Cross-Coupling[11][12][13]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a ligand) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination[1][14][15]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv), the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and the appropriate phosphine ligand (e.g., XPhos, RuPhos, or BINAP) to a dry Schlenk flask or microwave vial.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring until completion, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water or a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Spectroscopic Characterization (Predictive)
The following are predicted NMR spectral characteristics for the this compound ring system, based on data from analogous compounds.[11][12][13][14]
-
¹H NMR:
-
A single aromatic proton would be expected, likely appearing as a singlet in the downfield region (δ 7.5-8.5 ppm).
-
A broad singlet corresponding to the N-H proton of the pyridin-2(1H)-one tautomer or the O-H proton of the pyridin-2-ol tautomer would be observed, with its chemical shift being highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
The carbons attached to the bromine atoms would be shifted downfield.
-
The carbonyl carbon of the pyridin-2(1H)-one tautomer would be observed around δ 160-170 ppm.
-
-
¹⁹F NMR:
Conclusion
The this compound ring system is a versatile and highly reactive scaffold. Its key reactivity lies in the tautomerism of the pyridin-2-ol moiety and the susceptibility of the C-Br bonds to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring, enhanced by the trifluoromethyl group, makes it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides a predictive framework for the synthesis and functionalization of this promising building block, offering valuable insights for its application in the development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Introduction: The Strategic Value of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Modern Drug Discovery
The pursuit of novel therapeutic agents is a cornerstone of the pharmaceutical and agrochemical industries. Within this landscape, fluorinated heterocyclic compounds, particularly trifluoromethylpyridines, have emerged as privileged scaffolds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine core bestows a unique combination of physicochemical properties. These include enhanced lipophilicity, which can improve membrane permeability; increased metabolic stability due to the strength of the C-F bond; and altered electronic properties that can modulate binding affinity to biological targets.[3]
This compound is a highly functionalized and versatile starting material, poised for the generation of diverse chemical libraries. The presence of two bromine atoms at the C3 and C5 positions, a trifluoromethyl group at C4, and a hydroxyl group at C2 offers multiple reactive handles for a variety of chemical transformations. The bromine atoms are particularly amenable to modern cross-coupling reactions, allowing for the introduction of a wide array of substituents. The hydroxyl group can be derivatized, for example, through etherification, and the pyridine nitrogen can influence the reactivity of the entire ring system.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from this compound. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for informed modifications and troubleshooting.
Core Synthetic Strategies and Mechanistic Insights
The derivatization of this compound can be approached through several key synthetic pathways. The choice of reaction will depend on the desired final compound and the specific functionalities to be introduced.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on the pyridine ring serve as excellent handles for these transformations.
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide.[4] In the context of our starting material, this allows for the introduction of various aryl and heteroaryl substituents at the C3 and C5 positions.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base, typically a carbonate or phosphate, is required for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[1][5] This reaction is invaluable for synthesizing arylamines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, which promotes the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine. Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[6][7] This reaction is useful for introducing alkynyl moieties, which can serve as handles for further transformations or as part of the final pharmacophore.
Causality Behind Experimental Choices: The Sonogashira coupling employs a dual catalytic system. The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and act as a solvent.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the ring towards nucleophilic attack.[3] While the bromine atoms are good leaving groups, the positions ortho and para to the nitrogen (C2/C6 and C4) are most activated.[9] In our starting material, the C2 and C6 (equivalent) positions are occupied by a hydroxyl and a bromine, respectively. Strong nucleophiles may displace the bromine at C5, although this is generally less favorable than displacement at C2/C6.
Causality Behind Experimental Choices: SNAr reactions are typically driven by the use of a strong nucleophile and are often carried out at elevated temperatures. The choice of solvent can also influence the reaction rate. Aprotic polar solvents like DMF or DMSO are commonly used.
Etherification of the Hydroxyl Group
The hydroxyl group at the C2 position can be readily derivatized to form ethers. A common method is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide.
Causality Behind Experimental Choices: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is chosen to deprotonate the hydroxyl group without promoting unwanted side reactions. The choice of the alkylating agent will determine the nature of the resulting ether.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care, and anhydrous and anaerobic conditions should be maintained for the cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of this compound. For diarylation, the equivalents of the arylboronic acid and base should be increased.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base that is effective in promoting transmetalation. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the palladium catalyst. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the mono-amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (10 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | A common source of Pd(0). |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes the catalytic cycle. |
| Base | NaOt-Bu | A strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for this reaction. |
| Temperature | 100 °C | Facilitates the reaction, especially with less reactive amines. |
| Atmosphere | Inert (N₂ or Ar) | Essential to protect the catalyst from deactivation. |
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a solid foundation for exploring the chemistry of this compound. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for biological screening. Further exploration of the reactivity of this scaffold, including derivatization of the hydroxyl group and exploitation of the pyridine nitrogen's electronic influence, will undoubtedly lead to the discovery of new molecules with significant biological activity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine scaffolds is a cornerstone in the development of novel therapeutics and agrochemicals. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a versatile building block, offering two reactive bromine atoms for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms, influenced by the electronic effects of the trifluoromethyl and hydroxyl groups, can potentially allow for sequential and site-selective introduction of various moieties.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Carbon-Sulfur (C-S) coupling reactions. It is important to note that the hydroxyl group at the 2-position may interfere with some catalytic cycles. Therefore, protection of this group, for instance as a methyl or benzyl ether, is a common and often necessary strategy prior to undertaking these cross-coupling reactions. The protocols provided herein are robust, generalized procedures that may require optimization for this specific substrate.
Key Reaction Pathways
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. For this compound (or its protected form), the primary pathways for derivatization are:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds through coupling with primary or secondary amines.
-
Carbon-Sulfur (C-S) Coupling: Formation of C-S bonds using thiols as the sulfur source.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on dihalo- and trifluoromethyl-substituted pyridines. These results are intended to be illustrative of the potential yields for the functionalization of this compound and will likely require optimization for this specific substrate.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Dihalopyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 18 | 88-98 |
Table 2: Representative Buchwald-Hartwig Amination Reactions on Dihalopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 90 | 24 | 75-88 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | DME | 80 | 16 | 85-95 |
Table 3: Representative C-S Coupling Reactions on Dihalopyridines
| Entry | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 12 | 80-90 |
| 2 | 4-Methoxythiophenol | Pd(OAc)₂ (3) | DPEphos (6) | Cs₂CO₃ | Toluene | 100 | 18 | 75-85 |
| 3 | Benzyl mercaptan | PdCl₂(dppf) (4) | - | NaOtBu | THF | 90 | 24 | 70-80 |
| 4 | n-Butanethiol | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | DMF | 120 | 16 | 78-88 |
Experimental Protocols
Important Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. As previously mentioned, protection of the hydroxyl group of this compound (e.g., as a methoxy ether) is likely a prerequisite for successful coupling. The following protocols are based on the protected substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3,5-Dibromo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add 3,5-Dibromo-2-methoxy-4-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3,5-Dibromo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos, 3-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 3,5-Dibromo-2-methoxy-4-(trifluoromethyl)pyridine and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Carbon-Sulfur (C-S) Coupling
Materials:
-
3,5-Dibromo-2-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Thiol (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 2-4 mol%)
-
Ligand (e.g., Xantphos, DPEphos, XPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add 3,5-Dibromo-2-methoxy-4-(trifluoromethyl)pyridine, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the thiol, via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Topic: Suzuki-Miyaura Coupling Protocols for Dibromopyridines: A Guide to Achieving Regiocontrol
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Suzuki-Miyaura cross-coupling reactions for dibromopyridine substrates. As a senior application scientist, the goal is to move beyond simple procedural lists and offer a framework for understanding and controlling these critical transformations. Substituted pyridine rings are foundational scaffolds in a vast range of pharmaceuticals and functional materials, making their synthesis a cornerstone of modern chemistry.[1][2] Dibromopyridines serve as exceptionally versatile building blocks, but their utility is directly tied to the ability to selectively functionalize one halogenated position over the other. This note will dissect the principles governing regioselectivity and provide detailed, field-proven protocols for achieving precise synthetic outcomes.
Part 1: The Principles of Regioselectivity in Dibromopyridine Coupling
The success of a selective mono-arylation of a dibromopyridine hinges on exploiting the differential reactivity of the two carbon-bromine (C-Br) bonds. The oxidative addition of the palladium(0) catalyst to the C-Br bond is typically the rate-determining and selectivity-defining step in the catalytic cycle.[3][4] The primary factors that allow chemists to control this step are outlined below.
Inherent Electronic Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring creates an electron-deficient aromatic system, but this effect is not uniform. The electrophilicity of the carbon atoms, and thus the reactivity of the attached C-Br bonds, generally follows a predictable pattern:
-
Most Reactive: Positions α to the nitrogen (C2 and C6).
-
Moderately Reactive: The position γ to the nitrogen (C4).
-
Least Reactive: Positions β to the nitrogen (C3 and C5).
This intrinsic reactivity profile means that for many dibromopyridine isomers, such as 2,4-dibromopyridine or 2,5-dibromopyridine, standard Suzuki-Miyaura conditions will preferentially yield coupling at the C2 position.[2][4][5]
The Critical Role of the Ligand
While inherent electronics provide a baseline for reactivity, the choice of ligand bound to the palladium center is the most powerful tool for tuning and even reversing this natural selectivity.[3][6]
-
Standard Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common in Suzuki-Miyaura couplings.[1] They are often considered "default" ligands and typically favor reaction at the most electronically activated site (e.g., C2).[5]
-
Bulky, Electron-Rich Ligands: The development of sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized site-selectivity.[6][7] These ligands can promote coupling at less reactive or sterically hindered positions. For instance, a very bulky NHC ligand can favor coupling at the C4 position of 2,4-dichloropyridine, overriding the conventional preference for the C2 position.[7] The rationale is that these large ligands can create a steric environment around the palladium center that favors approach to the less-hindered or electronically different C-X bond, fundamentally altering the energy landscape of the oxidative addition step.[3][8]
Catalyst Speciation and Reaction Conditions
The nature of the active catalytic species can also influence the outcome. While mononuclear palladium complexes are often assumed, the formation of multinuclear palladium clusters or nanoparticles can lead to different catalytic activity and selectivity.[5] Furthermore, the choice of base and solvent system can modulate catalyst activity and selectivity, sometimes in subtle but significant ways.[3][9] For example, different bases can affect the rate of transmetalation and the overall equilibrium of the catalytic cycle.[10]
Part 2: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for troubleshooting and optimizing reactions.[11][12][13]
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol A: Selective Mono-Arylation at the C2 Position of 2,4-Dibromopyridine
This protocol leverages the inherent electronic preference for reaction at the C2 position using a standard palladium catalyst.
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 2,4-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a magnetic stir bar.
-
Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv, 3 mol%), and a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-4-bromopyridine product.[5][14]
Protocol B: Ligand-Controlled Mono-Arylation at the C4 Position of 2,4-Dichloropyridine
This advanced protocol demonstrates the reversal of "natural" selectivity through the use of a sterically demanding NHC ligand to favor reaction at the C4 position.[7]
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, pre-mix the palladium source, such as Pd(OAc)₂ (0.02 equiv, 2 mol%), and the NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 equiv, 4 mol%), in a small amount of solvent.
-
Vessel Preparation: To a reaction vial, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base, such as potassium phosphate (K₃PO₄, 2.0 equiv).
-
Reagent Addition: Add the pre-formed catalyst solution (or the catalyst and ligand directly) to the vial.
-
Solvent Addition: Under an inert atmosphere, add an anhydrous, degassed solvent such as THF or Toluene (0.1 M).
-
Reaction: Stir the mixture at room temperature. The use of highly active NHC ligands often allows for lower reaction temperatures.[7]
-
Monitoring & Workup: Follow the same monitoring, workup, and purification procedures as described in Protocol A to isolate the 4-aryl-2-chloropyridine product.
| Parameter | Protocol A (Conventional C2-Selectivity) | Protocol B (Ligand-Controlled C4-Selectivity) | Rationale for Difference |
| Substrate | 2,4-Dibromopyridine | 2,4-Dichloropyridine | Protocol is adaptable; chlorides are less reactive, highlighting catalyst efficacy. |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / IPr (NHC Ligand) | The bulky IPr ligand sterically directs the catalyst to the C4 position.[7] |
| Base | K₂CO₃ | K₃PO₄ | Stronger bases are often required for more challenging couplings. |
| Temperature | 80-100 °C | Room Temperature | Highly active NHC catalyst systems can operate under milder conditions. |
| Primary Product | 2-Aryl-4-bromopyridine | 4-Aryl-2-chloropyridine | Selectivity is inverted due to the ligand's steric and electronic properties. |
Protocol C: Exhaustive Di-Arylation of Dibromopyridines
This protocol is for synthesizing 2,4-diarylpyridines and can be adapted for other isomers.
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vessel, add the dibromopyridine (e.g., 2,6-dibromopyridine, 1.0 equiv).
-
Reagent Addition: Add the arylboronic acid (2.3-2.5 equiv) to ensure a sufficient excess for both coupling events.
-
Catalyst, Ligand, and Base: Add a robust catalyst system suitable for challenging couplings, for example, Pd(OAc)₂ (0.01-0.02 equiv), a bulky phosphine ligand like Ad₂PnBu (di-1-adamantyl-n-butylphosphine) (0.03-0.06 equiv), and a strong base like Lithium tert-butoxide (LiOtBu) (3.0 equiv).[15]
-
Solvent and Reaction: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) and heat to 100 °C until di-substitution is complete, as confirmed by analytical methods.
-
Workup and Purification: Follow the standard workup and purification procedures outlined in Protocol A.
Part 4: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Poor quality solvent or reagents (e.g., wet).4. Boronic acid decomposition (protodeborylation). | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄).3. Use freshly distilled/anhydrous solvents and pure reagents.4. Use boronate esters (e.g., pinacol esters) which are more stable. |
| Poor Regioselectivity | 1. Reaction temperature is too high, overriding selectivity.2. Incorrect ligand choice for the desired outcome.3. Catalyst speciation issues. | 1. Lower the reaction temperature.2. For unconventional selectivity, screen bulky, electron-rich ligands. For conventional, ensure a standard ligand like PPh₃ is used.3. Adjust ligand-to-metal ratios. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Lower catalyst loading or screen a different palladium source/ligand combination. |
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated and trifluoromethyl-substituted pyridinol derivative. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs—the trifluoromethylpyridine core and the pyridin-2-ol scaffold—are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The pyridin-2-ol moiety is a common feature in a variety of pharmacologically active molecules.[2][3] The presence of two bromine atoms provides convenient handles for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. These application notes provide a hypothetical framework for the investigation of this compound as a scaffold for the development of novel therapeutics, with a focus on its potential as a kinase inhibitor.
Hypothesized Biological Applications: Kinase Inhibition
The trifluoromethylpyridine scaffold is a key component in a number of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridinol and modulate its interaction with the kinase active site.
Derivatives of this compound could potentially be developed as inhibitors for various kinases, such as:
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are important targets in oncology.[4]
-
Serine/Threonine Kinases: Which are involved in a wide range of cellular processes.
The bromine atoms at the 3 and 5 positions can be utilized to explore the chemical space around the pyridinol core. Substitution at these positions with different functional groups can lead to improved potency and selectivity for specific kinase targets.
Data Presentation: Exemplary Kinase Inhibition Data
The following table presents hypothetical inhibitory activities of this compound against a panel of selected kinases. This data is for illustrative purposes only to demonstrate how quantitative results for this compound could be structured.
| Kinase Target | Compound ID | IC50 (nM) |
| EGFR | TFM-PYR-001 | 850 |
| PYK2 | TFM-PYR-001 | 1200 |
| VEGFR2 | TFM-PYR-001 | 2500 |
| SRC | TFM-PYR-001 | 980 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route adapted from general procedures for the synthesis of substituted pyridin-2-ols.
Materials:
-
4-(Trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-(trifluoromethyl)pyridin-2-ol (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase and the kinase-specific substrate peptide.
-
Add the serially diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO2.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Caption: Synthetic diversification workflow.
Caption: Example of a targeted signaling pathway.
Caption: General experimental screening workflow.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore in a variety of commercial pesticides, contributing to enhanced biological activity, metabolic stability, and target specificity.[1][2][3][4] The presence of two bromine atoms and a hydroxyl group on the pyridine ring of this compound offers multiple reaction sites for derivatization, enabling the generation of diverse chemical libraries for screening and development of new herbicides, fungicides, and insecticides.
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[1] The bromine atoms can be readily displaced or utilized in cross-coupling reactions, while the pyridin-2-ol tautomer allows for facile O-alkylation or O-arylation to introduce various ether linkages, a common structural motif in modern agrochemicals.
This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of various classes of agrochemicals.
Application Notes
The strategic incorporation of this compound as a core intermediate allows for the synthesis of a wide array of potential agrochemical candidates. The key reactive handles—the hydroxyl group and the two bromine atoms—can be selectively addressed to build molecular complexity and fine-tune the biological activity spectrum.
Synthesis of Herbicidal Pyridyl Ethers
The hydroxyl group of this compound can be readily alkylated or arylated to generate a library of ether derivatives. Pyridyl ethers are a known class of herbicides, often targeting critical enzymes in plant metabolic pathways. For instance, the synthesis of phenoxy-pyridine derivatives can lead to potential inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[5]
Key Reactions:
-
Williamson Ether Synthesis: Reaction of the pyridinol with various alkyl or benzyl halides in the presence of a base.
-
Ullmann Condensation: Copper-catalyzed reaction with aryl halides to form diaryl ethers.
-
Buchwald-Hartwig C-O Coupling: Palladium-catalyzed coupling with aryl boronic acids or alcohols.
Synthesis of Fungicidal Pyridine Derivatives
The pyridine scaffold is a common feature in many commercial fungicides. By leveraging the reactivity of the bromine atoms, it is possible to introduce other heterocyclic moieties known for their fungicidal properties. Cross-coupling reactions are particularly powerful in this context.
Key Reactions:
-
Suzuki Coupling: Palladium-catalyzed reaction of the bromo-pyridinol with boronic acids or esters to introduce aryl or heteroaryl groups. This can be used to synthesize complex biaryl structures.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce substituted amino groups, which can be precursors to other functional groups or contribute directly to bioactivity.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.
Synthesis of Insecticidal Compounds
The trifluoromethylpyridine core is present in several modern insecticides.[2][3][4] The functional handles on this compound can be used to construct novel insecticidal scaffolds. For example, derivatization of the hydroxyl group and subsequent displacement of the bromine atoms can lead to compounds with novel modes of action.
Key Reactions:
-
Multi-step Synthesis: A combination of etherification, cross-coupling, and other functional group interconversions to build complex molecules targeting specific insect receptors.
-
Click Chemistry: The introduction of azide or alkyne functionalities via the reactive sites allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the pyridine core to other molecular fragments.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synthesis of representative agrochemical intermediates from this compound, based on typical yields for analogous reactions found in the literature.
Table 1: Synthesis of Herbicidal Pyridyl Ether Intermediates
| Entry | Aryl/Alkyl Halide | Reaction Type | Product | Yield (%) | Purity (%) |
| 1 | 4-Fluorobenzyl bromide | Williamson Ether Synthesis | 2-(4-Fluorobenzyloxy)-3,5-dibromo-4-(trifluoromethyl)pyridine | 85 | >98 |
| 2 | 2,4-Dichlorophenol | Ullmann Condensation | 2-(2,4-Dichlorophenoxy)-3,5-dibromo-4-(trifluoromethyl)pyridine | 72 | >97 |
| 3 | 3-Methylphenylboronic acid | Buchwald-Hartwig C-O Coupling | 2-(3-Methylphenoxy)-3,5-dibromo-4-(trifluoromethyl)pyridine | 78 | >98 |
Table 2: Synthesis of Fungicidal Biaryl Pyridine Intermediates
| Entry | Boronic Acid/Ester | Reaction Type | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Suzuki Coupling | 3-Bromo-5-phenyl-4-(trifluoromethyl)pyridin-2-ol | 88 | >99 |
| 2 | Thiophene-2-boronic acid | Suzuki Coupling | 3-Bromo-5-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-ol | 82 | >97 |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Suzuki Coupling | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyridin-2-ol | 75 | >98 |
Table 3: Synthesis of Insecticidal Pyridine Amine Intermediates
| Entry | Amine | Reaction Type | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | Buchwald-Hartwig Amination | 3-Bromo-5-morpholino-4-(trifluoromethyl)pyridin-2-ol | 92 | >98 |
| 2 | Aniline | Buchwald-Hartwig Amination | 3-Bromo-5-(phenylamino)-4-(trifluoromethyl)pyridin-2-ol | 85 | >97 |
| 3 | Piperidine | Buchwald-Hartwig Amination | 3-Bromo-5-(piperidin-1-yl)-4-(trifluoromethyl)pyridin-2-ol | 90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorobenzyloxy)-3,5-dibromo-4-(trifluoromethyl)pyridine (Herbicide Intermediate)
Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add 4-fluorobenzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Protocol 2: Synthesis of 3-Bromo-5-phenyl-4-(trifluoromethyl)pyridin-2-ol (Fungicide Intermediate) via Suzuki Coupling
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: gradient of hexane/ethyl acetate) to yield the desired product.
Protocol 3: Synthesis of 3-Bromo-5-morpholino-4-(trifluoromethyl)pyridin-2-ol (Insecticide Intermediate) via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the final compound.
Visualizations
Caption: Synthetic pathway to potential herbicidal pyridyl ethers.
Caption: Synthetic routes to fungicidal pyridine derivatives.
Caption: Experimental workflow for Suzuki cross-coupling.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chigroup.site [chigroup.site]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol as a Putative Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[3] The development of novel, synthetically accessible building blocks for the warhead component is crucial for expanding the scope of PROTACs to new target proteins.
This document explores the potential of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol as a versatile scaffold for the development of PROTACs. While this specific molecule is not yet established in the PROTAC literature, its structural features—a substituted pyridin-2-ol core with bromine and trifluoromethyl groups—present intriguing possibilities for its use as a precursor to ligands targeting various protein classes, such as kinases. The bromine atoms offer convenient handles for synthetic modification and linker attachment, while the trifluoromethyl group can enhance binding affinity and metabolic stability.[4]
The this compound Scaffold: A Promising Starting Point
The this compound scaffold offers several advantageous features for its development into a PROTAC warhead:
-
Potential for Kinase Inhibition: The pyridin-2-ol core is present in numerous kinase inhibitors, suggesting that derivatives of this scaffold could be developed to target specific kinases.
-
Synthetic Tractability: The two bromine atoms provide reactive sites for the introduction of a variety of functional groups through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of binding affinity. One of these positions can also serve as a straightforward attachment point for a linker.
-
Favorable Physicochemical Properties: The trifluoromethyl group is a common substituent in medicinal chemistry known to improve metabolic stability and binding affinity.[4]
Proposed Workflow for Developing PROTACs from this compound
A systematic approach is required to validate this compound as a viable building block for PROTACs. The following workflow outlines the key stages of this process:
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated during the evaluation of a PROTAC derived from the this compound scaffold.
Table 1: Binding Affinities of Hypothetical Warhead Derivatives
| Compound ID | Target Protein | Binding Affinity (Kd, nM) |
| P2O-Derivative-1 | Kinase A | 5,200 |
| P2O-Derivative-2 | Kinase A | 850 |
| P2O-Derivative-3 | Kinase A | 75 |
| P2O-Derivative-4 | Kinase B | >10,000 |
Table 2: In Vitro Degradation Profile of a Hypothetical PROTAC
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-P2O-1 | Kinase A | VHL | 150 | 85 |
| PROTAC-P2O-2 | Kinase A | VHL | 25 | 95 |
| PROTAC-P2O-3 | Kinase A | CRBN | 250 | 70 |
Table 3: Cellular Activity of a Hypothetical PROTAC
| PROTAC ID | Cell Line | Target Degradation IC50 (nM) | Anti-proliferative IC50 (µM) |
| PROTAC-P2O-2 | Cancer Cell Line X | 50 | 0.5 |
| PROTAC-P2O-2 | Normal Cell Line Y | >10,000 | >50 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC from a Pyridin-2-ol Warhead
This protocol describes a general method for coupling a pyridin-2-ol-based warhead to an E3 ligase ligand via a PEG linker.
Materials:
-
Pyridin-2-ol warhead with a suitable functional group (e.g., a free amine)
-
E3 ligase ligand-linker conjugate with a terminal carboxylic acid (e.g., a VHL ligand with a PEG4-acid linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyridin-2-ol warhead (1.0 eq) in anhydrous DMF.
-
Add the E3 ligase ligand-linker conjugate (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Protocol 3: Cell Viability Assay
This protocol is for determining the anti-proliferative effect of a PROTAC on cancer cells.
Materials:
-
Cancer cell line
-
PROTAC stock solution
-
Cell culture medium and supplements
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC for 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS; 570 nm for MTT after solubilization).
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel PROTACs. Its chemical features are well-suited for the synthesis of libraries of derivatives that can be screened for binding to various proteins of interest. The protocols and workflow outlined in this document provide a roadmap for researchers to investigate the potential of this and other novel scaffolds in the rapidly advancing field of targeted protein degradation. Through systematic derivatization, screening, and PROTAC assembly, it may be possible to develop potent and selective protein degraders for a range of therapeutic applications.
References
- 1. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N-arylation of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a critical transformation for synthesizing novel chemical entities in drug discovery and materials science. The protocols described herein are based on established methodologies for the N-arylation of 2-pyridone scaffolds, with specific considerations for the electronic properties of the substituted pyridine. We present two primary methods: a copper-catalyzed approach, which is often mild and efficient, and a palladium-catalyzed Buchwald-Hartwig amination, offering broad substrate scope. These protocols are intended to serve as a comprehensive guide for researchers, providing step-by-step instructions, reagent tables, and visual workflows to ensure reproducible results.
Introduction
The N-arylation of pyridin-2-ones is a fundamental reaction in organic synthesis, yielding N-aryl-2-pyridone motifs prevalent in many biologically active compounds and functional materials. The substrate, this compound, presents a unique chemical challenge due to the presence of multiple reactive sites and the strong electron-withdrawing nature of the trifluoromethyl group. This trifluoromethyl group is known to increase the acidity of the N-H bond in the pyridin-2-one tautomer, which can facilitate its N-arylation. This document outlines two robust protocols for the successful N-arylation of this substrate.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-arylation of various substituted 2-pyridones, providing a comparative reference for the anticipated outcomes with this compound.
| Catalyst System | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl (10 mol%) | Diaryliodonium salt | Et₃N | Toluene | RT | 0.5 - 1 | 23 - 99 | [1][2] |
| Pd(OAc)₂ / Ligand | Aryl halide | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80 - 110 | 12 - 24 | Varies | [3][4] |
| Metal-free | Diaryliodonium salt | N,N-diethylaniline | Fluorobenzene | 110 | 16 | High | [5][6] |
| CuI / Ligand | Aryl halide | K₂CO₃ | Toluene | 110 | 24 | Varies | |
| Cu(OAc)₂ | Arylboronic acid | Pyridine | Dichloromethane | RT | 24 | Varies |
Experimental Protocols
Two primary protocols are presented for the N-arylation of this compound. Protocol 1, a copper-catalyzed reaction, is recommended as the initial approach due to its mild conditions and demonstrated success with similar substrates. Protocol 2, a palladium-catalyzed Buchwald-Hartwig amination, serves as a versatile alternative.
Protocol 1: Copper-Catalyzed N-Arylation with Arylating Agent
This protocol is adapted from methodologies proven effective for the N-arylation of substituted 2-pyridones.[1][2]
Materials:
-
This compound
-
Arylating agent (e.g., Diphenyliodonium triflate or an appropriate Arylboronic acid)
-
Copper(I) iodide (CuI) or Copper(I) chloride (CuCl)
-
Base (e.g., Triethylamine (Et₃N) for diaryliodonium salts, or a stronger base like Potassium carbonate (K₂CO₃) for aryl halides)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylating agent (1.2 - 1.5 equiv), and the copper catalyst (5-10 mol%).
-
Add the appropriate base (2.0 equiv).
-
Add the anhydrous solvent (concentration typically 0.1 - 0.5 M).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-3,5-dibromo-4-(trifluoromethyl)pyridin-2-one.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol provides an alternative and broadly applicable method for N-arylation.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or Aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2 - 2.4 equivalents relative to palladium), and the base (1.5 - 2.0 equiv) to a dry Schlenk flask or reaction vial.
-
Add this compound (1.0 equiv) and the aryl halide (1.1 - 1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the flask or vial and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-arylated product.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for the N-arylation of this compound.
Logical Relationship of Catalytic Cycles
Caption: Simplified catalytic cycles for copper and palladium-catalyzed N-arylation reactions.
References
- 1. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the two bromine atoms at the C3 and C5 positions offer opportunities for regioselective functionalization. This allows for the introduction of diverse chemical moieties to build complex molecular architectures and explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the regioselective functionalization of this scaffold via common palladium-catalyzed cross-coupling reactions.
The regioselectivity of these reactions is governed by the electronic and steric environment of the pyridine ring. The electron-withdrawing nature of the 4-trifluoromethyl group and the electronic character of the pyridin-2-ol tautomer influence the relative reactivity of the C3 and C5 positions. In many cross-coupling reactions involving polyhalogenated pyridines, the position para to the nitrogen (C4) is most reactive, followed by the ortho positions (C2, C6), and finally the meta positions (C3, C5). However, in the case of 3,5-dihalopyridines, subtle differences in the electronic environment of the C3 and C5 positions can be exploited to achieve regioselectivity.
Data Presentation: Summary of Predicted Regioselective Reactions
The following table summarizes the predicted outcomes and general conditions for the regioselective functionalization of this compound. Please note that these are predicted conditions based on analogous reactions in the literature, and optimization may be required for this specific substrate.
| Reaction Type | Predicted Major Product | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | 3-Aryl-5-bromo-4-(trifluoromethyl)pyridin-2-ol | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 60-90 |
| Sonogashira Coupling | 3-Alkynyl-5-bromo-4-(trifluoromethyl)pyridin-2-ol | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | 25-80 | 50-85 |
| Buchwald-Hartwig Amination | 3-Amino-5-bromo-4-(trifluoromethyl)pyridin-2-ol | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 55-80 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key regioselective functionalization reactions.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes the predicted conditions for the regioselective coupling of an arylboronic acid at the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-4-(trifluoromethyl)pyridin-2-ol.
Protocol 2: Regioselective Sonogashira Coupling
This protocol outlines the predicted conditions for the regioselective coupling of a terminal alkyne at the C3 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by Et₃N or DIPA.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain 3-alkynyl-5-bromo-4-(trifluoromethyl)pyridin-2-ol.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol provides the predicted conditions for the regioselective amination at the C3 position.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos or BINAP (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane and stir for 10 minutes at room temperature.
-
In a separate flask, add this compound (1.0 eq), the amine (1.2 eq), and the base (NaOtBu or Cs₂CO₃).
-
Transfer the catalyst solution to the flask containing the substrate, amine, and base via cannula.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-amino-5-bromo-4-(trifluoromethyl)pyridin-2-ol.
Visualizations
Workflow for Regioselective Functionalization
The following diagram illustrates the general workflow for the regioselective functionalization of this compound.
Caption: General workflow for regioselective functionalization.
Decision Pathway for Catalyst Selection in Suzuki-Miyaura Coupling
This diagram outlines a logical pathway for selecting a suitable palladium catalyst and ligand for the Suzuki-Miyaura coupling.
Caption: Decision pathway for Suzuki-Miyaura catalyst selection.
Signaling Pathway Analogy: Reaction Mechanism Overview
This diagram provides a simplified, conceptual overview of the catalytic cycle for a generic cross-coupling reaction, analogous to a signaling pathway.
Caption: Conceptual overview of a cross-coupling catalytic cycle.
Application Notes: The Utility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The lower molecular weight of fragments allows for a more efficient exploration of chemical space and often results in hits with high ligand efficiency. Subsequent optimization of these fragment hits through structure-guided design can lead to the development of potent and selective drug candidates.
The compound 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol possesses several features that make it an attractive candidate for inclusion in a fragment library. The pyridine core is a common scaffold in medicinal chemistry. The trifluoromethyl group can enhance binding affinity through various interactions and improve metabolic stability, while the bromine atoms provide vectors for synthetic elaboration. The hydroxyl group can act as a key hydrogen bond donor or acceptor.
This document outlines the application of this compound in a hypothetical FBDD campaign targeting Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), also known as TAK1, a key enzyme in the inflammatory signaling pathway.
Hypothetical Application: Targeting the TAK1 Kinase
TAK1 is a crucial kinase involved in the signaling pathways of TNF, IL-1, and Toll-like receptors, leading to the activation of NF-κB and MAPKs. Dysregulation of TAK1 activity is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target. The ATP-binding pocket of TAK1 presents an opportunity for the development of small molecule inhibitors.
Screening and Hit Validation Workflow
The following workflow outlines the process of identifying and validating the binding of this compound to the TAK1 kinase domain.
TAK1 Signaling Pathway
The diagram below illustrates the central role of TAK1 in mediating inflammatory signals, highlighting its position as a therapeutic intervention point.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
Objective: To identify fragments that bind to and stabilize the TAK1 kinase domain, causing a measurable shift in its melting temperature (Tm).
Materials:
-
Recombinant human TAK1 kinase domain (1 mg/mL stock)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library, including this compound at 10 mM in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
96-well qPCR plates
-
Real-time PCR instrument
Methodology:
-
Prepare the TAK1 protein solution by diluting the stock to 2 µM in the Assay Buffer.
-
Prepare the SYPRO Orange dye by diluting the stock 1:1000 in Assay Buffer.
-
In each well of a 96-well plate, add 10 µL of the 2 µM TAK1 protein solution.
-
Add 0.2 µL of the 10 mM fragment stock solution to the respective wells for a final fragment concentration of 200 µM (final DMSO concentration of 2%). For control wells, add 0.2 µL of DMSO.
-
Add 10 µL of the diluted SYPRO Orange solution to each well.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, collecting fluorescence data at each interval.
-
The melting temperature (Tm) is determined by fitting the sigmoidal curve of fluorescence versus temperature. A significant positive shift in Tm (ΔTm > 2 °C) is considered a hit.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm the direct binding of hit fragments to TAK1 and determine the binding affinity (KD).
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TAK1 kinase domain
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO
-
Fragment solutions (serial dilutions from 200 µM to 1.56 µM in Running Buffer)
Methodology:
-
Immobilization: Immobilize the TAK1 protein onto a CM5 sensor chip using standard amine coupling chemistry to a level of ~10,000 response units (RU). A reference flow cell is prepared by performing the activation and blocking steps without protein immobilization.
-
Binding Analysis:
-
Equilibrate the system with Running Buffer.
-
Inject the serial dilutions of this compound over both the TAK1-immobilized and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Data Presentation
Table 1: Hypothetical TSA Screening Results for Selected Fragments
| Fragment ID | Compound Name | ΔTm (°C) | Hit Status |
| F01 | This compound | +3.5 | Hit |
| F02 | 2-amino-5-bromopyridine | +0.8 | No Hit |
| F03 | 4-(Trifluoromethyl)phenol | +2.1 | Hit |
| F04 | Pyridin-2-ol | +0.5 | No Hit |
| Control | DMSO | 0.0 | - |
Table 2: Hypothetical SPR Validation Data for Hit Fragments
| Fragment ID | Compound Name | KD (µM) | Ligand Efficiency (LE) |
| F01 | This compound | 85 | 0.35 |
| F03 | 4-(Trifluoromethyl)phenol | 150 | 0.31 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37/N) * -log(KD), where N is the number of heavy (non-hydrogen) atoms.
Conclusion
These application notes and protocols describe a hypothetical but plausible workflow for the use of this compound in a fragment-based drug discovery campaign against the TAK1 kinase. The presented data, while illustrative, demonstrate how initial hits from a thermal shift assay can be validated and characterized using biophysical techniques like SPR. The favorable ligand efficiency and presence of synthetic vectors on this compound would make it a promising starting point for a lead optimization program aimed at developing potent and selective TAK1 inhibitors.
Synthetic Routes to Novel Heterocycles Using 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol as a versatile starting material. The inherent reactivity of this trifluoromethyl-substituted dihalogenated pyridin-2-ol scaffold allows for its elaboration into a variety of complex heterocyclic systems through strategic functionalization, including palladium-catalyzed cross-coupling reactions and subsequent cyclization pathways.
Application Notes
This compound is a highly functionalized building block amenable to a range of synthetic transformations. The two bromine atoms at positions 3 and 5, coupled with the hydroxyl group at position 2, offer multiple reaction sites for selective modification. The electron-withdrawing trifluoromethyl group at the 4-position significantly influences the reactivity of the pyridine ring, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals.
Key synthetic strategies include:
-
O-Alkylation: The hydroxyl group can be readily alkylated to introduce a variety of functionalities and to prevent interference in subsequent cross-coupling reactions. This modification also enhances the solubility of the starting material in organic solvents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituents are excellent handles for well-established palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: For the introduction of alkynyl moieties, which can serve as precursors for further cyclization reactions.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing amino substituents.
-
-
Intramolecular Cyclization: Following the introduction of suitable functional groups via cross-coupling, intramolecular cyclization can be employed to construct fused heterocyclic systems, such as pyridofurans, pyrrolopyridines, and pyridothiophenes.
-
Condensation Reactions: The pyridin-2-ol tautomer can participate in condensation reactions with various reagents to form fused ring systems like pyridopyrimidines.
These synthetic routes provide access to a diverse range of novel heterocycles with potential applications in medicinal chemistry and materials science.
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol describes the general procedure for the O-alkylation of the starting material, a crucial step for many subsequent transformations.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, THF)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Quantitative Data (Illustrative):
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 95 |
| 2 | Ethyl Bromide | NaH | THF | 60 | 8 | 92 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 | 98 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Alkoxy-3,5-dibromo-4-(trifluoromethyl)pyridine
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.
Reaction Scheme:
Materials:
-
2-Alkoxy-3,5-dibromo-4-(trifluoromethyl)pyridine (from Protocol 1)
-
Aryl- or heteroarylboronic acid (1.1-2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine the 2-Alkoxy-3,5-dibromo-4-(trifluoromethyl)pyridine (1.0 eq), aryl- or heteroarylboronic acid, palladium catalyst, and base.
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the coupled product.
Quantitative Data (Illustrative):
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 88 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
Protocol 3: Sonogashira Coupling followed by Intramolecular Cyclization to form Furo[2,3-b]pyridines
This protocol details a two-step sequence involving Sonogashira coupling and subsequent intramolecular cyclization to synthesize furo[2,3-b]pyridine derivatives.
Reaction Scheme:
Materials:
-
2-Alkoxy-3,5-dibromo-4-(trifluoromethyl)pyridine (from Protocol 1)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Cyclization catalyst/reagent (e.g., TBAF, Cs₂CO₃)
-
Deionized water
-
Organic solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step A: Sonogashira Coupling
-
To a solution of 2-Alkoxy-3,5-dibromo-4-(trifluoromethyl)pyridine (1.0 eq) and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and base.
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. The crude product can be used directly in the next step or purified by column chromatography.
Step B: Intramolecular Cyclization
-
Dissolve the crude alkynyl-pyridine intermediate in a suitable solvent.
-
Add the cyclization catalyst/reagent (e.g., TBAF for O-dealkylation followed by cyclization, or a base like Cs₂CO₃ for direct cyclization if the alkyne has a terminal hydroxyl group).
-
Heat the reaction mixture and monitor for the formation of the furo[2,3-b]pyridine product.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the final product by column chromatography.
Quantitative Data (Illustrative):
| Entry | Alkyne | Coupling Yield (%) | Cyclization Reagent | Cyclization Yield (%) |
| 1 | Phenylacetylene | 90 | TBAF | 75 |
| 2 | Propargyl alcohol | 88 | Cs₂CO₃ | 80 |
| 3 | Ethynyltrimethylsilane | 92 | TBAF | 78 |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for heterocycle synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common approach is the electrophilic bromination of the precursor, 4-(trifluoromethyl)pyridin-2-ol. This precursor is synthesized via methods such as the cyclocondensation of trifluoromethyl-containing building blocks. The subsequent dibromination must be carefully controlled to achieve high yield and regioselectivity.
Q2: My overall yield is very low. What are the most critical steps to investigate?
A2: Low yield can typically be attributed to three main areas:
-
Purity of Starting Material: Ensure your starting material, 4-(trifluoromethyl)pyridin-2-ol, is pure and dry. Impurities can interfere with the bromination reaction.
-
Inefficient Bromination: The pyridine ring is significantly deactivated by the electron-withdrawing trifluoromethyl (-CF₃) group, making electrophilic substitution challenging. This can lead to incomplete conversion.
-
Suboptimal Work-up and Purification: The product may be lost during extraction or purification. Given its acidic nature (as a pyridin-2-ol), its solubility is pH-dependent, which can affect aqueous work-up procedures.
Q3: The bromination of 4-(trifluoromethyl)pyridin-2-ol is slow and incomplete. How can I drive the reaction to completion?
A3: The deactivation of the pyridine ring by the -CF₃ group requires forcing conditions for bromination. Consider the following adjustments:
-
Stronger Brominating Agent: If using N-bromosuccinimide (NBS) is not effective, a more potent brominating system like elemental bromine (Br₂) in oleum (fuming sulfuric acid) can be used. This mixture increases the electrophilicity of the bromine.[1]
-
Higher Temperature: Gradually increasing the reaction temperature can improve the reaction rate. However, this must be monitored carefully to prevent the formation of degradation byproducts.
-
Solvent Choice: Using a strong acid like sulfuric acid or oleum as the solvent can facilitate the reaction by protonating the pyridine nitrogen, even though this typically increases deactivation. In this specific context, it serves to generate a more powerful electrophile from Br₂.
Q4: I am observing the formation of multiple products, including a mono-brominated species. How can I improve the selectivity for the 3,5-dibromo product?
A4: Formation of a mixture of mono- and di-bromo isomers is a common issue when brominating deactivated rings.[1] To favor the desired 3,5-dibromo product:
-
Control Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent are used. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to the dibrominated product.
-
Reaction Time: A longer reaction time may be necessary to ensure the second bromination occurs. Monitor the reaction progress using techniques like TLC, GC-MS, or ¹H NMR to determine the optimal endpoint.
-
Stepwise Bromination: In some cases, a stepwise approach where the mono-brominated intermediate is isolated first and then subjected to a second bromination under harsher conditions can provide better control, though it is less atom-economical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the pyridine ring by the -CF₃ group.[2] 4. Impure starting material. | 1. Switch from NBS to a more powerful agent like Br₂ in oleum or concentrated H₂SO₄.[1] 2. Cautiously increase the reaction temperature in 10°C increments, monitoring for product degradation. 3. Increase reaction time and monitor by TLC or GC-MS until starting material is consumed. 4. Recrystallize or purify the 4-(trifluoromethyl)pyridin-2-ol before use. |
| Formation of Mono-Bromo & Other Byproducts | 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Poor regioselectivity due to reaction conditions. | 1. Use a slight excess (2.1-2.2 eq.) of the brominating agent.[3] 2. Extend the reaction time. The second bromination is often slower than the first. 3. Ensure the reaction temperature is not excessively high, as this can sometimes lead to side reactions or rearrangement. |
| Difficult Product Isolation / Purification | 1. Product remains in the aqueous layer during work-up. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. | 1. Carefully adjust the pH of the aqueous solution. The pyridin-2-ol is acidic and will be deprotonated and water-soluble at high pH. Acidify to a pH of ~3-4 before extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 3. Screen different solvent systems for chromatography. A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate) often works well. |
Experimental Protocols
Protocol 1: Synthesis of 4-(trifluoromethyl)pyridin-2-ol
This protocol is based on established methods for constructing pyridinone rings.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a suitable trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoroacetoacetate) with a source of ammonia (e.g., ammonium acetate).
-
Solvent: Use a high-boiling point solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 4-(trifluoromethyl)pyridin-2-ol.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the bromination of deactivated aromatic systems.[1]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HBr fumes), add 4-(trifluoromethyl)pyridin-2-ol (1.0 eq.).
-
Solvent/Reagent: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid to dissolve the starting material.
-
Bromine Addition: Slowly add elemental bromine (2.1 eq.) dropwise via the dropping funnel, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Stir vigorously for 4-8 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and mono-bromo intermediate.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol?
A1: While specific impurities depend on the synthetic route, common contaminants in pyridine syntheses can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Incompletely brominated or mono-brominated versions of the target molecule.
-
Side-Reaction Products: Products from undesired side reactions, which can occur under harsh reaction conditions.[1]
-
Residual Solvents: Solvents used during the synthesis and workup, such as toluene, diethyl ether, or methylene chloride.[2]
-
Water: Pyridine compounds are often hygroscopic and can absorb moisture from the air.[2]
Q2: Which purification technique should I try first: column chromatography or recrystallization?
A2: The choice depends on the nature of your crude product.
-
Recrystallization is often preferred if your crude product is a solid with relatively high purity (>90%) and you can identify a suitable solvent. It is generally faster, less expensive, and easier to scale up.
-
Column Chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility to the product. It is the method of choice for purifying oils or solids that are difficult to recrystallize.
Q3: How do I select a solvent system for column chromatography?
A3: The best approach is to use Thin Layer Chromatography (TLC) to screen various solvent systems. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.4, with good separation from all impurities. Given the polar nature of the pyridin-2-ol moiety, you will likely need a polar solvent system.
Q4: What is a good starting point for a recrystallization solvent?
A4: The principle of "like dissolves like" is a good starting point; polar compounds tend to be more soluble in polar solvents. You are looking for a solvent that dissolves your compound well when hot but poorly when cold. Test small amounts of your crude product with a range of solvents of varying polarities.[3] Common choices for polar, aromatic compounds include ethanol, methanol, acetone, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[4][5]
Troubleshooting Guides
Column Chromatography
Q: My compound is streaking on the TLC plate and likely on the column. What can I do?
A: Streaking, especially for nitrogen-containing heterocycles like pyridines, is often due to interaction with the acidic silica gel.[6] To resolve this, you can:
-
Add a small amount of a basic modifier to your eluent, such as 1-3% triethylamine or a few drops of ammonia in methanol.[7][8] This neutralizes the acidic sites on the silica gel.[7]
Q: My compound won't move from the baseline, even with 100% ethyl acetate.
A: This indicates your solvent system is not polar enough. You need to use a more aggressive, polar eluent.[9]
-
Try a mixture of methanol in dichloromethane (e.g., starting with 1-5% methanol and gradually increasing).[8]
-
Be cautious when using high concentrations of methanol (>10%), as it can start to dissolve the silica gel.[8]
Q: My compound is coming off the column with the solvent front.
A: This means the eluent is too polar. Your compound is spending too much time in the mobile phase and not interacting with the stationary phase.[9]
-
Switch to a less polar solvent system. For example, if you were using 50% ethyl acetate in hexanes, try starting with 10-20%.
Q: I have poor separation between my product and an impurity.
A: Achieving better separation may require one of the following approaches:
-
Optimize the Solvent System: Use TLC to test different solvent combinations. Sometimes switching one component (e.g., using diethyl ether instead of ethyl acetate) can alter the selectivity.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Increase Column Size: A longer and narrower column can provide better resolution. A common rule is to use 20-50 times the weight of adsorbent to the weight of your sample for effective separation.[10]
Recrystallization
Q: My compound "oiled out" of the solution instead of forming crystals.
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to make the solution slightly less saturated.
-
Allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Q: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.
A: This suggests the solution is not sufficiently supersaturated, or nucleation is slow. Try the following:
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Use a Co-solvent: If your compound is too soluble, you can add a "poor" solvent (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify it before cooling.
Data & Protocols
Quantitative Data Tables
Table 1: Suggested Starting Solvent Systems for Column Chromatography on Silica Gel
| Solvent System Components (v/v) | Polarity | Target Compounds | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | "Normal" polarity compounds.[8] | A standard, versatile system. Start with a low percentage of EtOAc (e.g., 10%) and increase as needed. |
| Diethyl Ether / Hexanes | Low to Medium | Good alternative to EtOAc/Hexanes.[8] | A compound with an Rf of 0.5 in 20% ether/hexane is similar to an Rf of 0.5 in 10% EtOAc/hexane.[8] |
| Methanol / Dichloromethane | Medium to High | Polar compounds.[8] | Excellent for moving polar compounds that do not elute with EtOAc. Start with 1-2% MeOH. |
| 1-3% Triethylamine in EtOAc/Hexanes | Varies | Basic compounds (like pyridines).[7] | The triethylamine neutralizes acidic sites on the silica gel, preventing streaking.[7][8] |
Table 2: Common Solvents for Recrystallization (Ordered by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for very polar compounds. Often used in a solvent pair with ethanol or methanol. |
| Methanol | 65 | High | Good general-purpose polar solvent. |
| Ethanol | 78 | High | A very common and effective solvent for many organic solids.[5] |
| Acetone | 56 | Medium-High | Dissolves many compounds readily; may require a co-solvent. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for compounds of intermediate polarity. |
| Dichloromethane | 40 | Medium-Low | Useful for less polar compounds, but its low boiling point can be a challenge. |
| Toluene | 111 | Low | Good for aromatic compounds. |
| Hexanes | 69 | Very Low | For non-polar compounds. Often used as the "poor" solvent in a co-solvent system with a more polar solvent.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Select Solvent System: Using TLC, determine an appropriate eluent that gives your product an Rf of ~0.3 and separates it from impurities.
-
Prepare the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Create a slurry of silica gel in your starting, least polar eluent.
-
Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[10]
-
Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add your dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elute the Column:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
-
Monitor Fractions:
-
Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate your purified compound.
-
Protocol 2: Recrystallization
-
Select Solvent: In separate test tubes, test the solubility of a small amount of your crude material in various solvents to find one that dissolves the compound when hot but not when cold. If no single solvent works, identify a "good" solvent (dissolves the compound well) and a "poor" solvent (dissolves the compound poorly) for a two-solvent recrystallization.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Add more hot solvent in small portions until the solid just dissolves completely.
-
-
Decolorize (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities (or charcoal), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallize:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.
-
-
Isolate and Dry Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
Visualizations
Caption: A general workflow for the purification of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. labcluster.com [labcluster.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Overcoming Poor Solubility of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol. The following sections provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound likely to have poor aqueous solubility?
A1: The poor aqueous solubility of this compound can be attributed to several structural features:
-
Aromatic Pyridine Ring: The rigid, aromatic core is hydrophobic.
-
Bromine and Trifluoromethyl Substituents: These bulky, hydrophobic groups significantly increase the lipophilicity of the molecule, favoring partitioning into non-polar environments over water.
-
Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice that requires significant energy to break down for dissolution.
Q2: What is the first step I should take to try and dissolve this compound?
A2: A systematic approach is recommended. Start with a range of common laboratory solvents of varying polarities to create a general solubility profile. This initial screening will inform the selection of an appropriate solubilization strategy.
Q3: What are the main strategies to improve the solubility of a poorly soluble compound like this?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][2] Key strategies include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[3]
-
Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible organic solvent can enhance solubility.[4]
-
Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state can improve its dissolution rate.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase aqueous solubility.[6]
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[3]
Troubleshooting Guide
Q1: I've tried common organic solvents like DMSO and DMF, but my compound precipitates when I add my aqueous buffer. What should I do?
A1: This is a common issue when a compound is highly soluble in a water-miscible organic solvent but poorly soluble in the final aqueous medium. Here are some steps to troubleshoot this:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of your compound.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the proportion of the organic co-solvent (e.g., from 1% to 5% DMSO) may keep the compound in solution. Be mindful of the potential effects of the co-solvent on your assay.
-
Try a different co-solvent: Some co-solvents are better at solubilizing certain compounds in aqueous mixtures. Consider trying ethanol, propylene glycol, or polyethylene glycol (PEG).[4]
-
Use a pH-adjusted buffer: If your compound has an ionizable group, dissolving it in a buffer at a pH where it is ionized can significantly increase its aqueous solubility. For a pyridin-2-ol, which can exhibit acidic properties, a buffer with a pH above its pKa would be a good starting point.
Q2: I need to prepare an aqueous stock solution. Which solubility enhancement technique is best for this?
A2: For a simple aqueous stock, pH adjustment and co-solvency are the most direct methods.
-
pH Adjustment: This is often the most effective method if the compound is ionizable. Since this compound has a hydroxyl group on the pyridine ring, it is likely to be weakly acidic. Therefore, using a basic buffer (e.g., phosphate or borate buffer at pH 8-10) could significantly improve solubility.
-
Co-solvency: If pH adjustment is not effective or not compatible with your experiment, using a co-solvent system is the next best option. Start with a small percentage of a biocompatible co-solvent like ethanol or PEG 400 and gradually increase the concentration.
Q3: My compound seems to degrade at high pH. Are there other options besides pH adjustment?
A3: Yes, if your compound is unstable at certain pH values, you should consider other methods:
-
Co-solvency: As mentioned, this is a versatile technique that does not rely on ionization.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[6] This can be a good option for preparing aqueous stocks for in vitro studies.
-
Solid Dispersions: While more commonly used for oral formulations, solid dispersions can be prepared and then dissolved in an aqueous medium to achieve a higher concentration than the crystalline compound alone.[7]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Very Low | Highly polar protic solvent. |
| Methanol | 5.1 | Moderate | Polar protic solvent. |
| Ethanol | 4.3 | Moderate to High | Less polar than methanol. |
| Isopropanol | 3.9 | Moderate to High | Good for initial trials. |
| Acetonitrile | 5.8 | High | Polar aprotic solvent. |
| Acetone | 5.1 | High | Polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | High | Non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Polar aprotic solvent. |
Table 2: Comparison of Solubility Enhancement Techniques (Hypothetical Data)
| Technique | Carrier/Co-solvent | Achieved Concentration (µg/mL) | Fold Increase |
| None (in water) | - | < 1 | - |
| pH Adjustment | pH 9.0 Buffer | 50 | ~50x |
| Co-solvency | 20% Ethanol in water | 100 | ~100x |
| Co-solvency | 20% PEG 400 in water | 150 | ~150x |
| Solid Dispersion | 1:5 ratio with PVP K30 | 250 | ~250x |
| Complexation | 1:1 molar ratio with HP-β-CD | 300 | ~300x |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Spectrophotometer or HPLC for quantification
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9, 10).
-
Add an excess amount of the compound to a known volume of each buffer in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Solubility Enhancement by Co-solvency
Objective: To enhance the solubility of this compound using water-miscible organic co-solvents.
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Deionized water
-
Vials, shaker, and analytical equipment as in Protocol 1
Methodology:
-
Prepare a series of co-solvent mixtures with water at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of the co-solvent).
-
Add an excess amount of the compound to a known volume of each co-solvent mixture.
-
Equilibrate the samples at a constant temperature with shaking for 24-48 hours.
-
Centrifuge and filter the samples as described in Protocol 1.
-
Quantify the concentration of the dissolved compound in each co-solvent mixture.
-
Plot the solubility against the percentage of co-solvent to determine the most effective co-solvent and concentration.[8]
Protocol 3: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate and solubility.
Materials:
-
This compound
-
Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (e.g., PEG 6000)
-
A common solvent that dissolves both the compound and the carrier (e.g., methanol or ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Weigh the compound and the carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the compound and the carrier in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
To assess the improvement in solubility, perform a dissolution study by adding a known amount of the solid dispersion to an aqueous medium and measuring the concentration of the compound over time.
Visualizations
References
Technical Support Center: Reactions with 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions performed with this compound?
A1: this compound is primarily used as a building block in cross-coupling reactions to introduce the substituted pyridin-2-ol moiety into more complex molecules. The most common reactions are:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
The presence of two bromine atoms allows for sequential or double couplings, and the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring.
Q2: Does this compound exist in tautomeric forms? How does this affect its reactivity?
A2: Yes, this compound exists in a tautomeric equilibrium between the 2-hydroxypyridine and the 2-pyridone form. The equilibrium can be influenced by the solvent, temperature, and pH. In many cases, the 2-pyridone tautomer is the major form.[1][2][3] This is crucial because the reactivity of the N-H bond in the pyridone form can compete with the C-Br bonds in certain reactions, potentially leading to N-arylation as a side product, especially in copper-catalyzed reactions or under strongly basic conditions. The strongly electron-withdrawing trifluoromethyl group is expected to favor the pyridone form.
Q3: Which of the two bromine atoms is more reactive in a cross-coupling reaction?
A3: Based on studies of analogous 3,5-dihalo-2-pyrone systems, the regioselectivity of the coupling can be highly dependent on the reaction conditions.[4] For 3,5-dibromo-2-pyrone, Suzuki-Miyaura coupling can be directed to either the C3 or C5 position by tuning the solvent and catalyst system.[4] For this compound, the electronic environment of the C3 and C5 positions are different due to the adjacent trifluoromethyl group and the lactam/hydroxyl group. It is essential to perform small-scale test reactions to determine the regioselectivity under your specific conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1.1: Low or no yield of the desired cross-coupled product.
-
Possible Cause A: Catalyst Inactivity. The Pd(0) catalyst may have been oxidized or poisoned.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or properly stored catalyst and ligands.
-
-
Possible Cause B: Poor Boronic Acid/Ester Quality. Boronic acids can degrade upon storage, leading to homocoupling or protodeboronation.
-
Solution: Use fresh or recently purchased boronic acid. If in doubt, check the purity by NMR. Consider using more stable boronic esters (e.g., pinacol esters).
-
-
Possible Cause C: Inappropriate Base. The choice of base is critical and can affect both the transmetalation step and the stability of the starting materials.
-
Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ might be necessary. Be aware that very strong bases like NaOt-Bu can promote side reactions.
-
-
Possible Cause D: Unfavorable Tautomer. The pyridone tautomer might be interfering with the catalytic cycle.
-
Solution: O-alkylation of the hydroxyl group prior to coupling can lock the molecule in the pyridine form, potentially leading to cleaner reactions.
-
Issue 1.2: Formation of significant side-products.
-
Side-Product A: Homocoupling of the Boronic Acid. This is a common side-reaction, often promoted by the presence of oxygen.[5][6]
-
Troubleshooting:
-
Improve degassing of solvents and ensure a strict inert atmosphere.
-
Use a pre-catalyst or activate the catalyst in situ under inert conditions.
-
Add the boronic acid slowly to the reaction mixture.
-
-
-
Side-Product B: Protodeboronation. The boronic acid is replaced by a hydrogen atom.[5]
-
Troubleshooting:
-
Ensure anhydrous conditions, as water can facilitate this side reaction.
-
Use a less nucleophilic base.
-
Consider using boronic esters which are generally more stable.
-
-
-
Side-Product C: Hydrodehalogenation (Reduction of C-Br to C-H). One or both bromine atoms are replaced by hydrogen.
-
Troubleshooting:
-
Ensure there are no hydrogen sources in the reaction that can act as a hydride donor.
-
Lower the reaction temperature.
-
Screen different phosphine ligands.
-
-
-
Side-Product D: Double Coupling Product. Both bromine atoms have reacted when only mono-coupling was intended.
-
Troubleshooting:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 eq) of the boronic acid.
-
Lower the reaction temperature and shorten the reaction time.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.
-
-
Buchwald-Hartwig Amination
Issue 2.1: Low or no yield of the aminated product.
-
Possible Cause A: Catalyst/Ligand Combination is not optimal. The choice of ligand is critical for the efficiency of Buchwald-Hartwig reactions.[7][8][9]
-
Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates.
-
-
Possible Cause B: Base Incompatibility. Strong bases like NaOt-Bu or LHMDS are typically required, but they can also lead to degradation of sensitive substrates.[8]
-
Solution: Screen different bases. If NaOt-Bu fails, consider Cs₂CO₃ or K₃PO₄, although they may require higher temperatures or longer reaction times.
-
-
Possible Cause C: Amine Reactivity. Sterically hindered or electron-poor amines can be challenging coupling partners.
-
Solution: Increase the reaction temperature and/or use a more active catalyst system (e.g., a more electron-rich ligand).
-
Issue 2.2: Formation of significant side-products.
-
Side-Product A: Hydrodehalogenation. This is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced.[7][10]
-
Troubleshooting:
-
Screen different ligands; sometimes a less bulky ligand can disfavor this pathway.
-
Change the base.
-
Lower the reaction temperature.
-
-
-
Side-Product B: N-Arylation of the Pyridone. The amine may react at the nitrogen of the pyridone tautomer instead of the carbon-bromine bond.
-
Troubleshooting:
-
Protect the pyridone nitrogen by O-alkylation or O-silylation prior to the coupling reaction.
-
Use milder bases that are less likely to deprotonate the pyridone nitrogen.
-
-
-
Side-Product C: Double Amination. Both bromine atoms are substituted by the amine.
-
Troubleshooting:
-
Use a limited amount of the amine nucleophile (1.0-1.2 equivalents).
-
Lower the reaction temperature and monitor the reaction progress carefully.
-
-
Data Presentation
Table 1: General Troubleshooting for Suzuki-Miyaura Coupling Side-Products
| Side-Product | Potential Causes | Suggested Solutions |
| Boronic Acid Homocoupling | Presence of oxygen, inactive catalyst | Improve degassing, use fresh catalyst, slow addition of boronic acid |
| Protodeboronation | Presence of water, inappropriate base | Use anhydrous conditions, screen bases, use boronic esters |
| Hydrodehalogenation | Hydride sources, high temperature | Eliminate hydride sources, lower temperature, screen ligands |
| Double Coupling | Excess boronic acid, prolonged reaction | Use stoichiometric boronic acid, shorten reaction time, lower temperature |
Table 2: General Troubleshooting for Buchwald-Hartwig Amination Side-Products
| Side-Product | Potential Causes | Suggested Solutions |
| Hydrodehalogenation | Inappropriate ligand/base, high temperature | Screen ligands and bases, lower reaction temperature |
| N-Arylation of Pyridone | Deprotonation of pyridone nitrogen | Protect the pyridone (O-alkylation), use milder bases |
| Double Amination | Excess amine, prolonged reaction | Use stoichiometric amine, shorten reaction time, lower temperature |
Experimental Protocols
General Protocol for a Test Suzuki-Miyaura Coupling Reaction:
-
To a dry reaction vial, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add a magnetic stir bar.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if necessary) in degassed solvent (e.g., dioxane/water 4:1).
-
Add the catalyst solution to the reaction vial via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Test Buchwald-Hartwig Amination Reaction:
-
To a dry reaction vial, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.08 eq).
-
Add the base (e.g., NaOt-Bu, 1.4 eq) and a magnetic stir bar.
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Common side-product pathways in Suzuki-Miyaura coupling.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Catalyst Loading for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in cross-coupling reactions. The guidance provided is designed to address common challenges and facilitate the optimization of catalyst loading for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the pyridine core. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning. Additionally, the presence of two bromine atoms and an electron-withdrawing trifluoromethyl group can influence the reactivity at each halogen site, potentially leading to issues with selectivity and reaction rate.
Q2: How does the catalyst loading affect the outcome of the coupling reaction?
A2: Catalyst loading is a critical parameter that can significantly impact the reaction's success.
-
Too low of a loading may result in a sluggish or incomplete reaction, leading to low yields.
-
Too high of a loading , while potentially increasing the reaction rate, can lead to the formation of palladium black (catalyst decomposition) and an increase in side reactions. It also increases the cost of the reaction and the burden of removing residual palladium from the final product.
Q3: Which type of palladium catalyst and ligand is a good starting point for this substrate?
A3: For challenging substrates like substituted pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often a good choice. Ligands such as SPhos, XPhos, or RuPhos can promote the crucial oxidative addition step and stabilize the active catalytic species. Buchwald-type palladacycle precatalysts are also excellent options due to their stability and sustained catalytic activity.
Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?
A4: The base plays a crucial role in the catalytic cycle, primarily to activate the coupling partner (e.g., the organoboron species in a Suzuki coupling) and to neutralize the acid generated during the reaction. The choice of base is highly dependent on the specific coupling reaction and the substrates involved. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
Troubleshooting Guide
Problem 1: Low or No Product Formation
Is there any conversion of the starting material?
-
No, starting material is recovered unchanged.
-
Inactive Catalyst: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst or a more advanced palladacycle precatalyst. Verify the quality and age of the catalyst.
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for oxidative addition. Gradually increase the temperature in 10-20 °C increments, while monitoring for potential decomposition.
-
Incorrect Ligand Choice: The chosen ligand may not be suitable for this specific transformation. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).
-
-
Yes, but the yield is very low.
-
Catalyst Deactivation: The pyridine nitrogen may be poisoning the catalyst. An increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary. Also, consider ligands that can sterically shield the metal center.
-
Poor Reagent Solubility: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If reagents are observed to be undissolved, a change of solvent or an increase in temperature may be required.
-
Side Reactions: Competing side reactions, such as protodeboronation in Suzuki couplings, can consume the coupling partner and lower the yield. Using anhydrous solvents and ensuring the base is thoroughly dried can mitigate this.
-
Problem 2: Formation of Significant Byproducts
What are the major byproducts observed?
-
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).
-
Presence of Oxygen: This side reaction is often promoted by oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its incomplete reduction to Pd(0) can lead to homocoupling. Using a direct Pd(0) source or an efficient precatalyst system can help.
-
-
Protodeboronation (in Suzuki coupling) or other substrate decomposition.
-
Aqueous Conditions: The presence of water can lead to the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and dry the base before use. Alternatively, consider using a boronic ester (e.g., a pinacol ester) which is more stable.
-
Excessive Temperature: High temperatures can lead to the decomposition of sensitive substrates or reagents. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to avoid degradation.
-
Data Presentation
Disclaimer: The following quantitative data is based on studies of structurally similar compounds and should be used as a starting point for the optimization of reactions with this compound.
Table 1: Optimization of Catalyst Loading for a Model Suzuki-Miyaura Coupling
| Entry | Pd Source | Ligand | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ (2) | Toluene | 100 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ (2) | Toluene | 100 | 68 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ (2) | Toluene | 100 | 45 |
| 4 | Pd₂(dba)₃ | XPhos | 2 | Cs₂CO₃ (2) | Dioxane | 110 | 82 |
| 5 | Pd₂(dba)₃ | XPhos | 1 | Cs₂CO₃ (2) | Dioxane | 110 | 79 |
Table 2: Comparison of Ligands for a Model Buchwald-Hartwig Amination
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 91 |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 65 |
Experimental Protocols
Disclaimer: The following protocols are based on general procedures for analogous compounds and should be adapted and optimized for this compound.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and seal the tube with a septum.
-
Inert Atmosphere: Remove the tube from the glovebox and connect it to a Schlenk line. Add the degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
Stability and degradation of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Q1: I am observing a change in the color of my solid this compound sample over time. What could be the cause?
A1: A change in the color of the solid, such as yellowing or darkening, can be an indication of degradation. This is often caused by exposure to light or air (oxidation). Halogenated pyridines, in particular, can be susceptible to photodegradation. To minimize this, always store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: My experimental results are inconsistent when using a solution of this compound that was prepared a few days ago. Why might this be happening?
A2: Solutions of this compound may have limited stability, especially when exposed to light or reactive solvents. The trifluoromethyl group generally enhances the stability of the molecule, but the brominated pyridine ring can still be susceptible to degradation.[1] It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept in a tightly sealed container in a refrigerator or freezer, protected from light. Before use, allow the solution to come to room temperature and visually inspect for any precipitation or color change.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: You can confirm degradation by using analytical techniques to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a common method for this. A degraded sample will typically show a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks corresponding to degradation products. Comparing the chromatogram of a suspect sample to that of a fresh, high-purity standard will provide a clear indication of degradation. Other techniques such as Mass Spectrometry (MS) can help in identifying the degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:
-
Photodegradation: Brominated aromatic compounds are known to undergo photodegradation, often through a debromination process where a bromine atom is replaced by a hydrogen atom.[2][3][4][5]
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially when exposed to air and light over prolonged periods.
-
Hydrolysis: Although the trifluoromethyl group can provide some protection, hydrolysis of the pyridin-2-ol tautomer under strong acidic or basic conditions could occur, though less likely under neutral conditions.
A logical workflow for investigating potential degradation is outlined in the diagram below.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container, protected from light (amber vial), in a cool, dry, and well-ventilated area. For optimal shelf-life, storage in a freezer at -20°C is recommended, particularly for long-term storage. Avoid repeated freeze-thaw cycles.
Q2: Is this compound sensitive to moisture?
Q3: How does the trifluoromethyl group affect the stability of the molecule?
A3: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and is known to increase the thermal and chemical stability of organic compounds.[1] It can also enhance the metabolic stability of drug candidates. This suggests that this compound is likely to be more stable than its non-fluorinated analog.
Q4: Are there any known incompatibilities for this compound?
A4: This compound should be kept away from strong oxidizing agents and strong acids. Hazardous decomposition products in case of fire may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
Stability Data
Currently, there is no publicly available quantitative stability data for this compound. Researchers are advised to perform their own stability studies under their specific experimental conditions. A general protocol for assessing solution stability is provided below.
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | -20°C, Dark, Dry, Inert Atmosphere | To minimize thermal, photo-, and oxidative degradation. |
| Storage (Solution) | -20°C or -80°C, Dark | To slow down degradation kinetics in solution. |
| Handling | Under dim light, use freshly prepared solutions | To prevent photodegradation during experimental setup. |
Experimental Protocols
Protocol: Assessment of Solution Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a given solvent over time.
Objective: To determine the rate of degradation of this compound in solution under specific storage conditions.
Materials:
-
This compound (high purity standard)
-
HPLC-grade solvent of interest (e.g., acetonitrile, DMSO, methanol)
-
Volumetric flasks
-
Amber HPLC vials with caps
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into several amber HPLC vials.
-
Prepare samples for different storage conditions (e.g., room temperature, 4°C, -20°C) and time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
HPLC Analysis (Time Point 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. This will serve as the baseline (t=0) measurement of the pure compound.
-
-
Incubation:
-
Store the prepared stability samples under the designated conditions.
-
-
HPLC Analysis (Subsequent Time Points):
-
At each scheduled time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as for the t=0 sample.
-
-
Data Analysis:
-
For each chromatogram, determine the peak area of the parent compound, this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
Identify any new peaks that appear in the chromatograms, which are indicative of degradation products.
-
This protocol can be adapted to test stability under various other conditions, such as exposure to different pH values or light intensities.
References
- 1. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Handling and storage recommendations for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Technical Support Center: 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
This guide provides essential information for the safe handling, storage, and use of this compound (CAS No. 109919-34-8).
Properties of this compound
| Property | Value | Source |
| CAS Number | 109919-34-8 | [1] |
| Molecular Formula | C6H2Br2F3NO | [2] |
| Molecular Weight | 320.9 g/mol | [2] |
| Purity | Typically ≥96-98% | [2][3] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Troubleshooting Guide
This section addresses potential issues that researchers may encounter during the handling and storage of this compound.
Q1: The compound has changed color upon storage. Is it still usable?
A1: A change in color may indicate degradation or contamination. It is recommended to assess the purity of the material using an appropriate analytical method (e.g., NMR, HPLC) before proceeding with your experiment. To prevent degradation, always store the compound in a tightly sealed container, protected from light and moisture, and at the recommended temperature.
Q2: I observe particulate matter or precipitation in my solvent after dissolving the compound. What should I do?
A2: This could be due to incomplete dissolution or the presence of impurities. Try gently warming the solution or using sonication to aid dissolution. If particulates remain, it may be necessary to filter the solution before use. Ensure that you are using a compatible and dry solvent.
Q3: I accidentally left the container open for a short period. Is the compound compromised?
A3: this compound should be handled in a well-ventilated area, and exposure to the atmosphere should be minimized.[1] If the container was left open, the compound might have been exposed to moisture or other atmospheric contaminants. While short-term exposure may not significantly impact the material for some applications, for sensitive experiments, it is advisable to re-evaluate the purity of the compound. Always ensure the container is tightly closed after use.[1]
Q4: What are the signs of accidental exposure, and what first aid measures should be taken?
A4: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]
-
Skin Contact: Causes skin irritation. In case of contact, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.[1]
-
Eye Contact: Causes serious eye irritation. If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation: May cause respiratory irritation.[1] Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend long-term storage at 2-8°C, while others state room temperature is acceptable.[2] For maximum stability and to minimize degradation, storing at 2-8°C is the more cautious approach, especially for long-term storage.
Q2: What materials and chemical classes are incompatible with this compound?
A2: While specific incompatibility data for this exact compound is limited, based on its chemical structure (a halogenated pyridinol), it is prudent to avoid strong oxidizing agents, strong acids, strong bases, and amines.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: You should always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Q4: How should I dispose of waste containing this chemical?
A4: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains.
Experimental Protocols & Workflows
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Logical workflow for the safe handling and storage of the compound.
References
Technical Support Center: Suzuki Reactions with Brominated Pyidinols
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyridinols. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with brominated pyridinols often challenging?
A1: Suzuki reactions with brominated pyridinols present a unique set of challenges due to the inherent properties of the pyridine ring and the presence of both a bromine atom and a hydroxyl group. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon is often more pronounced in pyridines compared to other aromatic systems. Additionally, the hydroxyl group can act as an internal ligand or be deprotonated by the base, which can further complicate the catalytic cycle.
Q2: What are the most common side reactions I should be aware of?
A2: The most frequently encountered side reactions include:
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Protodebromination: Replacement of the bromine atom with a hydrogen atom from the solvent or other reagents. This is a common issue with electron-deficient heteroaryl halides.
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the brominated pyridinol to form dimers. This is often promoted by the presence of oxygen or certain palladium(II) species.[1]
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Catalyst Deactivation: Formation of inactive palladium species, such as palladium black, or stable complexes with the pyridine substrate that halt the catalytic cycle.
Q3: How does the position of the hydroxyl group relative to the bromine atom affect the reaction?
A3: The relative positions of the hydroxyl and bromine substituents can significantly influence the reaction's success. An ortho-hydroxyl group can chelate to the palladium center after oxidative addition, potentially stabilizing the intermediate but also possibly hindering subsequent steps like transmetalation or reductive elimination. A meta or para-hydroxyl group will have a more pronounced electronic effect on the reactivity of the C-Br bond.
Q4: Should I protect the hydroxyl group of the pyridinol before the reaction?
A4: While not always necessary, protecting the hydroxyl group can often simplify the reaction and improve yields by preventing its interference with the catalytic cycle. Common protecting groups for hydroxyl functions, such as silyl ethers (e.g., TBS, TIPS) or methyl ethers, can be employed. However, the choice of protecting group and the deprotection step will add extra steps to your synthesis. For some systems, proceeding with the unprotected pyridinol may be feasible with careful optimization of the reaction conditions.
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion of the Starting Material
If you observe a low yield or no formation of the desired product, consider the following troubleshooting steps in a systematic manner.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to troubleshooting low conversion in Suzuki reactions of brominated pyridinols.
1. Reagent Quality and Stoichiometry:
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Brominated Pyridinol: Ensure your starting material is pure and free from impurities that could poison the catalyst.
-
Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to lower reactivity. Use fresh or recently purified boronic acids. Consider using more stable boronate esters, such as pinacol esters.
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Solvent and Base: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Ensure the base is of high quality and anhydrous if the reaction requires it.
2. Catalyst System:
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Palladium Source: The choice of palladium precursor can be critical. Common sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates like pyridinols, pre-catalysts such as PEPPSI-IPr or those based on Buchwald ligands (e.g., SPhos, XPhos) can be more effective.[2]
-
Ligand: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps with bromopyridines.[2]
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Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.
3. Reaction Conditions:
-
Base: The choice of base is crucial. For nitrogen-containing heterocycles, inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[3] The base activates the boronic acid to form a more nucleophilic boronate species.
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Solvent: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate.
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Temperature: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome activation barriers.
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of your desired compound.
Common Side Reactions and Mitigation Strategies
Caption: Common side reactions in Suzuki couplings of brominated pyridinols and their respective mitigation strategies.
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Protodebromination:
-
Cause: This side reaction can be promoted by sources of hydrogen in the reaction mixture.
-
Solution: Use a less protic solvent if possible, and ensure your reagents are dry. A more active catalyst system that promotes the desired cross-coupling at a faster rate than protodebromination can also be beneficial.
-
-
Homocoupling of Boronic Acid:
-
Cause: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]
-
Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Using a Pd(0) source like Pd(PPh₃)₄ can also minimize this side reaction.
-
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura coupling reactions of bromopyridine derivatives, which can serve as a starting point for the optimization of your experiments with brominated pyridinols.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | Moderate |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 6 | Excellent |
| PEPPSI-IPr (1) | - | Cs₂CO₃ (2) | t-AmylOH | 100 | 3 | Excellent |
Data is illustrative and based on reactions with similar substrates.[2]
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 100 | 10 | 88 |
| Pd(dppf)Cl₂ (3) | NaHCO₃ (2) | Acetonitrile/H₂O | 80 | 24 | 45 |
Data is illustrative and based on reactions with similar substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyridinol
This protocol provides a general starting point and may require optimization for your specific substrate.
Materials:
-
Brominated pyridinol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the brominated pyridinol (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the brominated pyridinol.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
References
Preventing debromination of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental work with this compound, with a primary focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. This leads to the formation of mono-bromo or fully debrominated byproducts, reducing the yield of the desired product and complicating purification. This process, a specific type of dehalogenation, is a common challenge in cross-coupling reactions involving aryl halides.
Q2: What are the primary causes of debromination with this compound?
A2: Several factors can promote debromination, particularly in palladium-catalyzed cross-coupling reactions:
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Catalyst System: Highly active palladium catalysts can sometimes favor the debromination pathway. The choice of phosphine ligand is critical in modulating the catalyst's activity and selectivity.
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Reaction Conditions: Elevated temperatures, prolonged reaction times, and exposure to light can increase the likelihood of debromination.
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Reagents: The choice of base and solvent plays a crucial role. Protic solvents (e.g., alcohols) and certain amine bases can act as hydride sources, leading to hydrodehalogenation.
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Substrate Properties: The electron-deficient nature of the pyridine ring, due to the trifluoromethyl group, can influence the propensity for side reactions.
Q3: How can I detect and quantify debromination?
A3: Several analytical techniques can be employed:
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Thin-Layer Chromatography (TLC): A preliminary and straightforward method to visualize the formation of less polar byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying the volatile debrominated products by their mass-to-charge ratio.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show new aromatic signals corresponding to the protons that have replaced the bromine atoms, and changes in the integration values of the remaining aromatic protons can help quantify the extent of debromination.[3]
Troubleshooting Guides
Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This is the most common issue encountered with this compound. The formation of mono- and di-debrominated byproducts reduces the yield of the desired coupled product.
Troubleshooting Workflow:
References
Technical Support Center: Reaction Condition Optimization for Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis and reaction optimization of trifluoromethylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic work with this important class of molecules.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when performing Suzuki-Miyaura coupling with trifluoromethyl-substituted pyridyl chlorides?
A1: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards oxidative addition, the rate-limiting step in many cross-coupling reactions. For pyridyl chlorides, the C-Cl bond is also stronger than C-Br or C-I bonds, making oxidative addition more challenging.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Employ more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition step. Ligands like RuPhos, XPhos, or SPhos are often more effective than traditional ligands like PPh₃. Consider using pre-catalysts which can be easier to activate with weak bases.
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Base Selection: A stronger base may be required. While K₂CO₃ is common, bases like K₃PO₄ or Cs₂CO₃ can be more effective. The choice of base is crucial for activating the boronic acid derivative.[1]
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are often necessary to drive the reaction to completion.
-
Arylboronic Acid Derivative: Consider using more reactive boronic acid derivatives, such as pinacol esters or MIDA boronates, which can sometimes improve transmetallation efficiency.[1]
Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination reaction with a highly functionalized trifluoromethylpyridine derivative. What could be the cause?
A2: Trifluoromethyl-substituted pyridine rings can be susceptible to nucleophilic attack, and at elevated temperatures, sensitive functional groups on your substrate may degrade.
Troubleshooting Steps:
-
Lower Reaction Temperature: Screen lower temperatures (e.g., 60-80 °C) in combination with a more active catalyst system.
-
Choice of Base: Use a weaker base if possible. While strong bases are often required, they can also promote side reactions and decomposition. A screening of bases from strong (NaOtBu, K₃PO₄) to milder (K₂CO₃, Cs₂CO₃) is recommended.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation and decomposition.
-
Ligand Selection: The choice of ligand can influence catalyst stability and activity at lower temperatures. Refer to literature for ligands suitable for your specific substrate.
Q3: How does the position of the trifluoromethyl group on the pyridine ring affect its reactivity in nucleophilic aromatic substitution (SNAr) reactions?
A3: The trifluoromethyl group is a strong electron-withdrawing group and will significantly activate the pyridine ring towards nucleophilic attack. The regioselectivity of the attack is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.
-
Activation: The CF₃ group will activate the positions ortho and para to it for nucleophilic attack.
-
Regioselectivity: Nucleophilic attack on pyridines generally occurs at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[2] A CF₃ group at the 3- or 5-position will further activate the 2-, 4-, and 6-positions. A CF₃ group at the 2- or 6-position will strongly activate the para position (4-position) and to a lesser extent the other ortho position. A CF₃ group at the 4-position will activate the 2- and 6-positions.
Troubleshooting Guides
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck)
Low yields, incomplete conversion, and the formation of side products are common issues in cross-coupling reactions involving trifluoromethylpyridine derivatives.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
The following table summarizes the effect of different catalysts and ligands on the yield of the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 25 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 65 |
Data is representative and compiled for illustrative purposes.
The following table shows the optimization of the Buchwald-Hartwig amination of 2-bromo-4-(trifluoromethyl)pyridine with morpholine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 78 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 95 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₃PO₄ | Toluene | 100 | 45 |
| 4 | RuPhos Pd G3 (2) | - | K₂CO₃ | t-BuOH | 80 | 91 |
Data is representative and compiled for illustrative purposes.
Trifluoromethylation Reactions
Introducing a trifluoromethyl group can be challenging. Common issues include low efficiency of the trifluoromethylating agent, harsh reaction conditions, and poor regioselectivity.
Caption: A workflow for troubleshooting trifluoromethylation reactions.
The choice of trifluoromethylating reagent is critical for success. The following table compares the efficiency of different reagents for the trifluoromethylation of a generic halopyridine substrate.
| Entry | Reagent | Catalyst | Reaction Type | Typical Yield (%) |
| 1 | Togni's Reagent | Cu(I) salt | Electrophilic/Radical | 60-85 |
| 2 | Umemoto's Reagent | - | Electrophilic | 70-95 |
| 3 | CF₃SO₂Na (Langlois) | Radical Initiator | Radical | 50-80 |
| 4 | TMSCF₃ (Ruppert-Prakash) | Cu(I) salt / CsF | Nucleophilic | 65-90 |
Yields are typical and can vary significantly based on the substrate and specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of trifluoromethyl-substituted pyridines makes them excellent substrates for SNAr. However, controlling regioselectivity can be a challenge.
Caption: Key factors that determine the regioselectivity of SNAr on trifluoromethylpyridines.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Trifluoromethyl-substituted Pyridyl Halide
Materials:
-
Trifluoromethyl-substituted pyridyl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the trifluoromethyl-substituted pyridyl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Trifluoromethyl-substituted Pyridyl Halide
Materials:
-
Trifluoromethyl-substituted pyridyl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a glovebox, add the palladium pre-catalyst and base to a dry reaction vessel.
-
Outside the glovebox, add the trifluoromethyl-substituted pyridyl halide, amine, and anhydrous, degassed solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Catalyzed Trifluoromethylation of a Halopyridine
Materials:
-
Halopyridine (1.0 mmol)
-
Trifluoromethylating agent (e.g., TMSCF₃, 1.5 mmol)
-
Copper(I) catalyst (e.g., CuI, 0.1 mmol, 10 mol%)
-
Additive (e.g., KF, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halopyridine, copper(I) catalyst, and additive.
-
Add the anhydrous solvent via syringe.
-
Add the trifluoromethylating agent dropwise via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia or NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or Et₂O).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol and 3,5-Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol and 3,5-dichloropyridines in key synthetic transformations relevant to drug discovery and development. The comparison focuses on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions. While direct, side-by-side experimental comparisons are limited in published literature, this guide leverages established principles of chemical reactivity and available experimental data for these and structurally related compounds to provide a predictive overview for synthetic planning.
Executive Summary
The reactivity of halogenated pyridines is a critical consideration in the synthesis of novel pharmaceutical agents. Both this compound and 3,5-dichloropyridines serve as versatile scaffolds, yet their substitution patterns dictate distinct reactivity profiles.
This compound is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. The presence of the electron-withdrawing trifluoromethyl group at the 4-position is expected to enhance the electrophilicity of the pyridine ring, further activating it towards both cross-coupling and nucleophilic aromatic substitution. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, which can influence its electronic properties and solubility.
3,5-Dichloropyridines , while generally less reactive in cross-coupling reactions than their dibromo counterparts, are widely utilized due to their commercial availability and cost-effectiveness. The chlorine atoms at the 3 and 5 positions are meta to the ring nitrogen, making them less activated towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions.[1]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of the aryl halide is a key determinant of reaction efficiency, with the general trend being I > Br > OTf > Cl.[2][3]
Qualitative Reactivity Comparison:
-
This compound: The C-Br bonds are expected to undergo oxidative addition to the palladium catalyst more readily than the C-Cl bonds of 3,5-dichloropyridines.[4] The electron-withdrawing trifluoromethyl group at the 4-position will further increase the reactivity of the C-Br bonds.
-
3,5-Dichloropyridines: These substrates typically require more forcing reaction conditions, such as higher temperatures and more active catalyst systems, to achieve comparable yields to brominated analogs.[1][5]
Quantitative Data for Suzuki-Miyaura Coupling of Dichloropyridines:
| Dichloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | - | [5][6] |
| 3,5-Dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | - | 80-100 | - | - | [1] |
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol for 3,5-Dichloropyridine: [1][5]
-
To a reaction vessel, add 3,5-dichloropyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., DMF/water mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Protocol for this compound: (Adapted from a protocol for a related trifluoromethyl-substituted bromo-heterocycle[7][8])
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), XPhosPdG2 (5 mol%), XPhos (5 mol%), and K₃PO₄ (3.0 eq.).
-
Add degassed 1,4-dioxane and water (10:1 mixture).
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10][11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.
Qualitative Reactivity Comparison:
-
This compound: The greater reactivity of the C-Br bonds should allow for milder reaction conditions compared to 3,5-dichloropyridines. The electron-withdrawing trifluoromethyl group is expected to facilitate the reaction.
-
3,5-Dichloropyridines: Amination of chloropyridines often requires more specialized and bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stronger bases to achieve high conversion due to the less favorable oxidative addition of the C-Cl bond to the palladium catalyst.[13]
Quantitative Data for Buchwald-Hartwig Amination:
Specific quantitative data for the Buchwald-Hartwig amination of 3,5-dichloropyridine with a range of amines was not detailed in the provided search results. The following protocol is a general procedure.
Experimental Protocols: Buchwald-Hartwig Amination
General Protocol for 3,5-Dichloropyridine: [13][14]
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of 3,5-dichloropyridine (1.0 eq.) and the amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Proposed Protocol for this compound: (This protocol is based on general procedures for amination of aryl bromides)
-
In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and Cs₂CO₃ (1.5 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100 °C with stirring until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions of pyridines, the positions ortho (2 and 6) and para (4) to the ring nitrogen are electronically activated towards nucleophilic attack.[15][16] Halogens at the meta positions (3 and 5) are significantly less reactive.[1]
Qualitative Reactivity Comparison:
-
This compound: The powerful electron-withdrawing nature of the trifluoromethyl group at the 4-position is expected to significantly activate the adjacent C3 and C5 positions towards nucleophilic attack, despite them being meta to the nitrogen. The greater leaving group ability of bromide compared to chloride would also favor substitution. The pyridin-2-ol tautomer may also influence reactivity.
-
3,5-Dichloropyridines: The chlorine atoms are at positions that are not strongly activated by the pyridine nitrogen for SNAr. Therefore, these reactions typically require harsh conditions (high temperatures and/or very strong nucleophiles) to proceed.[1]
Experimental Protocols: Nucleophilic Aromatic Substitution
General Protocol for SNAr with 3,5-Dichloropyridine:
-
Dissolve 3,5-dichloropyridine (1.0 eq.) in a suitable solvent (e.g., DMSO, NMP).
-
Add the nucleophile (e.g., sodium methoxide, 1.1-2.0 eq.).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Proposed Protocol for SNAr with this compound:
-
In a sealed tube, dissolve this compound (1.0 eq.) in anhydrous DMSO.
-
Add the nucleophile (e.g., sodium methoxide, 1.2 eq.).
-
Heat the mixture to 80-100 °C and monitor the reaction progress.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Alternative Building Blocks for 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the 3,5-dihalo-4-(trifluoromethyl)pyridine scaffold is a cornerstone for constructing complex molecular architectures. The flagship building block, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, offers two reactive bromine atoms, primed for sequential and regioselective functionalization through transition metal-catalyzed cross-coupling reactions. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, modulating both its reactivity and the physicochemical characteristics of its derivatives[1].
However, reliance on a single building block can introduce limitations related to synthetic strategy, cost, and the fine-tuning of downstream product properties. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform rational selection in your research endeavors.
The Benchmark: Understanding this compound
The utility of this scaffold is rooted in the differential reactivity of its C-Br bonds, modulated by the adjacent hydroxyl and trifluoromethyl groups. In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, the C5-Br bond is often more readily activated than the C3-Br bond, although selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. This inherent reactivity profile is the benchmark against which we will compare all alternatives.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, a trend that correlates inversely with the carbon-halogen bond dissociation energy[2]. This principle is fundamental to designing selective functionalization strategies.
Key Alternatives and Their Strategic Advantages
The most logical alternatives involve modifying the halogen substituents. These changes can dramatically alter reactivity, selectivity, and cost, providing a toolkit for more flexible and efficient synthesis.
The most common and cost-effective alternative is the dichloro analog[3][4][5]. The stronger C-Cl bond compared to the C-Br bond means this building block is generally less reactive, which can be a strategic advantage.
-
Increased Stability: Less prone to degradation and side reactions under certain conditions.
-
Orthogonal Reactivity: Enables reactions at other, more labile centers (like a bromide or iodide) elsewhere in the molecule while leaving the C-Cl bonds intact.
-
Challenging Activation: Requires more robust catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) to achieve efficient oxidative addition[6].
Mixed dihalopyridines, such as a hypothetical 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-ol, offer a pre-programmed blueprint for regioselectivity. Based on the C-X bond energy hierarchy, palladium catalysts will preferentially activate the C-Br bond, allowing for selective functionalization at the C3 position before addressing the more robust C-Cl bond at C5.
This strategy is well-documented for other dihaloheteroarenes. For instance, in the Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole, reactivity is observed selectively at the halogen in the 5-position, contrary to the typical reactivity trend, highlighting the nuanced electronic effects within heterocyclic systems[7].
Comparative Reactivity in Key Cross-Coupling Reactions
Direct, side-by-side comparative data for these specific pyridinol scaffolds is sparse in the literature. However, by synthesizing data from studies on analogous dihaloheterocycles, we can construct a reliable performance guide. The choice of palladium precursor, ligand, base, and solvent is paramount and dictates the outcome[6].
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation[8]. The reactivity difference between bromo and chloro substituents is a key consideration.
Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Relative Reactivity | Typical Catalyst System | Expected Yield Range | Key Considerations |
| 3,5-Dibromo- | High | Pd(PPh₃)₄, PdCl₂(dppf) | 70-95% | Prone to over-reaction (diarylation) if stoichiometry is not carefully controlled. Regioselectivity can be ligand-dependent[9]. |
| 3,5-Dichloro- | Moderate | Pd₂(dba)₃ + Bulky Ligand (e.g., XPhos) | 50-85% | Requires higher temperatures and more active catalysts. Excellent for selective mono-arylation[10]. |
| 3-Bromo-5-chloro- | Orthogonal | Pd(PPh₃)₄ (for C-Br), then stronger catalyst (for C-Cl) | Step 1: >80%Step 2: 50-80% | Allows for sequential, regioselective introduction of two different aryl groups. C-Br coupling is facile; C-Cl requires forcing conditions. |
This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals[11]. The choice of base is critical and must be compatible with other functional groups in the molecule[12].
Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Relative Reactivity | Typical Catalyst System | Base | Expected Yield Range | Key Considerations |
| 3,5-Dibromo- | High | Pd₂(dba)₃ + BINAP/Xantphos | Cs₂CO₃, K₃PO₄ | 65-90% | Good reactivity with a range of primary and secondary amines. Risk of bis-amination. |
| 3,5-Dichloro- | Low to Moderate | Pd(OAc)₂ + Bulky Ligand (e.g., RuPhos) | NaOtBu, LHMDS | 40-75% | Requires stronger bases and highly active catalysts. Can be advantageous for coupling with less nucleophilic amines[13][14]. |
| 3-Bromo-5-chloro- | Orthogonal | Pd₂(dba)₃ + Xantphos (for C-Br) | Cs₂CO₃ | Step 1: >75% | Enables stepwise synthesis of unsymmetrical di-amino pyridines. |
Experimental Protocols: A Head-to-Head Comparison
The causality behind experimental choices is critical. For a less reactive C-Cl bond, a more electron-rich and sterically hindered ligand like t-BuXPhos is chosen because it promotes the rate-limiting oxidative addition step and stabilizes the catalytically active Pd(0) species[12]. A weaker base like cesium carbonate is often preferred with bromo-substrates to minimize side reactions, whereas the more challenging chloro-substrates may require a stronger, non-nucleophilic base like sodium tert-butoxide.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Reaction: Heat the mixture at 90 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. (Expected yield for mono-arylation at C5: 75-85%).
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add 3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv). Caution: NaOtBu is highly basic and moisture-sensitive.
-
Catalyst Addition: In a separate vial, pre-form the catalyst by mixing Pd₂(dba)₃ (0.02 equiv) and a suitable ligand like RuPhos (0.04 equiv) in toluene for 15 minutes. Add this catalyst solution to the main flask.
-
Solvent Addition: Add dry, degassed toluene (0.1 M).
-
Reaction: Heat the mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography. (Expected yield: 60-75%).
Conclusion and Strategic Recommendations
The choice of building block is not merely a matter of substitution but a strategic decision that impacts the entire synthetic route.
-
For rapid diversification and when downstream conditions are mild, the dibromo scaffold offers high reactivity and is compatible with a broad range of standard palladium catalysts.
-
For syntheses requiring high selectivity , stepwise functionalization , or compatibility with harsh subsequent steps, the less reactive dichloro analog is superior, provided a more robust catalytic system is employed.
-
For the deliberate synthesis of unsymmetrical 3,5-disubstituted pyridines , a mixed bromo-chloro building block provides the most efficient and controlled pathway, leveraging the intrinsic differences in carbon-halogen bond strength.
By understanding the nuanced reactivity profiles of these alternatives, researchers can design more elegant, efficient, and robust synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1446182-76-8|3,5-Dichloro-4-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. clearsynth.com [clearsynth.com]
- 6. benchchem.com [benchchem.com]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Reaction Products of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, a versatile building block in medicinal chemistry and materials science. Due to the reactive nature of the bromine substituents and the pyridin-2-ol moiety, this compound can undergo various transformations, including palladium-catalyzed cross-coupling reactions and N/O-alkylation. This document outlines the expected spectroscopic characteristics of representative products from these reaction classes, offering a predictive guide for researchers. The data presented is based on analogous transformations of similar substituted pyridines and serves as a benchmark for the analysis of new derivatives.
Comparative Analysis of Reaction Products
Two primary reactive pathways for this compound are explored: Suzuki-Miyaura cross-coupling at the bromine positions and N-alkylation of the pyridin-2-one tautomer. The following tables summarize the expected spectroscopic data for a representative product from each class.
Table 1: Predicted Spectroscopic Data for a Suzuki-Miyaura Cross-Coupling Product
This table outlines the anticipated spectroscopic data for the product of a double Suzuki-Miyaura coupling reaction with phenylboronic acid, yielding 3,5-Diphenyl-4-(trifluoromethyl)pyridin-2-ol.
| Spectroscopic Technique | Expected Observations for 3,5-Diphenyl-4-(trifluoromethyl)pyridin-2-ol | Comparison to Starting Material |
| ¹H NMR | Aromatic protons from the two new phenyl groups would appear in the range of δ 7.2-7.8 ppm. The single proton on the pyridine ring would likely be deshielded and appear as a singlet. The N-H proton of the pyridin-2-ol would be a broad singlet. | The starting material would show a single proton signal for the pyridine ring. The introduction of phenyl groups adds complex multiplets in the aromatic region. |
| ¹³C NMR | Signals for the two phenyl groups would be observed, including quaternary carbons where they attach to the pyridine ring. The trifluoromethyl group will cause splitting of the C4 signal. | The number of aromatic carbon signals will significantly increase with the addition of the two phenyl rings. |
| Mass Spectrometry (HRMS) | The molecular ion peak would correspond to the calculated mass of C₁₈H₁₂F₃NO. | The molecular weight will increase significantly due to the replacement of two bromine atoms with two phenyl groups. |
| IR Spectroscopy | C=C stretching frequencies for the aromatic rings, C-N stretching, and a broad O-H stretch from the pyridin-2-ol moiety would be prominent. | The characteristic C-Br stretching frequencies of the starting material would be absent. |
Table 2: Predicted Spectroscopic Data for an N-Alkylation Product
This table presents the expected spectroscopic data for the product of N-alkylation with a simple alkyl halide, such as methyl iodide, to yield 1-Methyl-3,5-dibromo-4-(trifluoromethyl)pyridin-2-one.
| Spectroscopic Technique | Expected Observations for 1-Methyl-3,5-dibromo-4-(trifluoromethyl)pyridin-2-one | Comparison to Starting Material |
| ¹H NMR | A new singlet corresponding to the N-methyl group would appear, typically in the range of δ 3.0-4.0 ppm. The single proton on the pyridine ring would remain. | The broad N-H proton signal of the starting material will be absent and replaced by a sharp N-CH₃ signal. |
| ¹³C NMR | A new signal for the N-methyl carbon will be present in the aliphatic region. The chemical shifts of the pyridine ring carbons may shift slightly due to the N-alkylation. | The primary change is the appearance of the N-methyl carbon signal. |
| Mass Spectrometry (HRMS) | The molecular ion peak will correspond to the calculated mass of C₇H₄Br₂F₃NO. | The molecular weight will increase by the mass of the added methyl group minus the mass of a proton. |
| IR Spectroscopy | The broad N-H stretching vibration of the starting material will be absent. C=O stretching frequency of the pyridin-2-one will be prominent. | The absence of the N-H band is a key indicator of successful N-alkylation. |
Experimental Protocols
The following are detailed methodologies for the key experiments discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the diarylation of this compound.
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base, typically Na₂CO₃ (3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 110-150 °C for 30-60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation
This protocol describes a typical method for the N-alkylation of the pyridin-2-one tautomer.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Reagent Addition: Add the alkylating agent, for example, methyl iodide (1.2 equivalents), dropwise to the suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the data is reported in wavenumbers (cm⁻¹).
Visualizing Experimental Workflow and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the discussed reaction pathways.
Caption: Reaction pathways for this compound.
Caption: Workflow for the spectroscopic analysis of reaction products.
Illuminating the Structural Landscape of Halogenated Pyridin-2-ols: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides a comparative analysis of the X-ray crystallography of 3,5-dibromo-4-(trifluoromethyl)pyridin-2-ol derivatives and structurally related compounds. Due to the limited availability of single-crystal X-ray diffraction data for the title compound, this guide leverages data from close structural analogs to provide valuable insights into the crystallographic features and experimental considerations for this class of molecules.
Comparison of Crystallographic Data: Structural Analogs
Direct crystallographic data for this compound is not publicly available. Therefore, we present a comparative analysis of two key structural analogs that share significant functional motifs: 3,5-Dibromo-4-methylpyridine and 4-(Trifluoromethyl)pyridine-2-carboxylic acid . These analogs provide insights into the influence of the dibromo- and trifluoromethyl- substitution patterns on the crystal packing of the pyridine ring.
| Parameter | 3,5-Dibromo-4-methylpyridine[1] | 4-(Trifluoromethyl)pyridine-2-carboxylic acid[2] |
| Chemical Formula | C₆H₅Br₂N | C₇H₄F₃NO₂ |
| Molecular Weight | 250.91[1] | 191.12 |
| Crystal System | Orthorhombic[1] | Monoclinic |
| Space Group | Pnma[1] | P2₁/c |
| Unit Cell Dimensions | a = 14.178(3) Å, b = 6.9187(18) Å, c = 7.6407(12) Å[1] | a = 10.458(1) Å, b = 10.743(1) Å, c = 13.873(2) Å |
| β (°) ** | 90 | 109.93(1) |
| Volume (ų) | 749.5(3)[1] | 1464.3(3) |
| Z | 4[1] | 8 |
| Calculated Density (Mg m⁻³) ** | 2.224[1] | 1.733 |
| Key Intermolecular Interactions | Br···N and Br···Br interactions, offset π–π stacking[1] | O-H···N and O-H···O hydrogen bonds |
Experimental Protocols
Synthesis of Precursors and Analogs
The synthesis of halogenated and trifluoromethylated pyridines often involves multi-step processes. Below are representative protocols for the synthesis of precursors and analogs relevant to the title compound.
Synthesis of 3,5-Dibromo-4-aminopyridine: A common precursor, 3,5-dibromo-4-aminopyridine, can be synthesized from 4-aminopyridine through a bromination reaction. In a typical procedure, 4-aminopyridine is reacted with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. The reaction is often initiated with a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds at room temperature. The crude product can be purified by recrystallization from a solvent like n-hexane[3].
Synthesis of 3,5-Dibromo-4-methylpyridine: This analog can be prepared from 3,5-dibromopyridine. The synthesis involves a deprotonation step using a strong base like n-butyllithium in the presence of diisopropylamine at low temperatures (-78 °C), followed by quenching with an electrophile, in this case, methyl iodide[4]. The product is then purified using column chromatography[4].
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents for halogenated organic compounds include hexane, ethyl acetate, and dichloromethane. For instance, crystals of 3,5-Dibromo-4-methylpyridine have been obtained from the slow evaporation of a solution in an unspecified solvent[1].
Alternative Structural Analysis Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer valuable information, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the crystallinity and phase purity of a powdered sample. It can be used to identify known crystalline phases by comparing the experimental diffraction pattern to a database.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. It can be used to confirm the molecular weight and fragmentation pattern of the synthesized compound[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential tools for elucidating the molecular structure of fluorinated organic compounds in solution.
-
Computational Modeling: In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry and electronic properties of molecules. These theoretical models can provide insights into the likely conformation and intermolecular interactions.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in the structural analysis of these compounds, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting an appropriate analytical method.
Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule.
Figure 2. A decision-making flowchart for selecting an appropriate method for structural analysis based on the physical form of the sample.
References
A Mechanistic and Comparative Guide to the Reactivity of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with tailored properties. Among these, the pyridine core, particularly when embellished with halogens and electron-withdrawing groups, serves as a versatile platform for constructing complex architectures. This guide provides an in-depth analysis of the mechanistic nuances and comparative reactivity of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol , a highly functionalized building block.
We will explore its performance in key synthetic transformations, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and compare its reactivity profile with analogous scaffolds. The discussion is grounded in established mechanistic principles and supported by experimental data from related systems, offering predictive insights for researchers embarking on synthetic campaigns involving this and similar reagents.
The Structural Landscape and Electronic Profile of this compound
The reactivity of this compound is dictated by the interplay of its substituents. The two bromine atoms at the C3 and C5 positions provide orthogonal handles for sequential cross-coupling reactions. The strongly electron-withdrawing trifluoromethyl (CF₃) group at the C4 position significantly influences the electronic character of the pyridine ring, enhancing its electrophilicity.[1] The pyridin-2-ol tautomer is expected to be the predominant form, and the hydroxyl group can participate in directing effects and influence the solubility of the molecule.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. We will now delve into the expected reactivity of this compound in two of the most prevalent transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[2] The reactivity of dihalopyridines in this reaction is highly dependent on the electronic and steric environment of the carbon-halogen bonds.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst.[3] For polyhalogenated pyridines, the site of initial oxidative addition is often the most electron-deficient position.[4] In the case of 2,4-dihalopyridines, the C2 position is generally favored for oxidative addition in Suzuki couplings.[5][6]
Expected Reactivity of this compound:
The strong electron-withdrawing effect of the trifluoromethyl group at C4 is anticipated to render the C3 and C5 positions highly electrophilic. While both C-Br bonds are activated, subtle differences in their electronic environment may allow for regioselective coupling. However, without directing groups, a mixture of mono-arylated products at C3 and C5 is likely.
Alternative Reagent for Comparison: 3,5-Dibromopyridin-2-ol
To delineate the influence of the trifluoromethyl group, we will compare the expected reactivity with that of 3,5-Dibromopyridin-2-ol. In the absence of the CF₃ group, the electronic differentiation between the C3 and C5 positions is less pronounced, potentially leading to lower yields and selectivity.
Table 1: Predicted Performance in Mono-Suzuki-Miyaura Coupling
| Entry | Substrate | Aryl Boronic Acid | Catalyst System | Base | Solvent | Expected Major Product(s) | Predicted Yield |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 3-Bromo-5-phenyl-4-(trifluoromethyl)pyridin-2-ol & 5-Bromo-3-phenyl-4-(trifluoromethyl)pyridin-2-ol | Good to Excellent |
| 2 | 3,5-Dibromopyridin-2-ol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 3-Bromo-5-phenylpyridin-2-ol & 5-Bromo-3-phenylpyridin-2-ol | Moderate |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling of this compound
-
To a dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add Pd(PPh₃)₄ (5 mol%) to the tube.
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general alternative to classical methods.
Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[7] The choice of ligand is crucial for the efficiency of the reaction.
Expected Reactivity of this compound:
Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the pyridine ring should facilitate the oxidative addition step. The regioselectivity will again be a key consideration. For dihalopyridines, Buchwald-Hartwig amination can often be directed to the C2 position.[8] However, for the 3,5-dibromo substitution pattern, electronic effects will likely dominate, leading to a mixture of mono-aminated products.
Alternative Reagent for Comparison: 2,4-Dibromopyridine
To highlight the influence of the substitution pattern and the trifluoromethyl group, we will compare the expected reactivity with 2,4-Dibromopyridine. In this case, the C2 and C4 positions have different electronic environments, with the C4 position being more susceptible to nucleophilic attack and the C2 position often favored in palladium-catalyzed reactions.[9]
Table 2: Predicted Performance in Mono-Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Expected Major Product | Predicted Yield |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-Bromo-5-morpholino-4-(trifluoromethyl)pyridin-2-ol & 5-Bromo-3-morpholino-4-(trifluoromethyl)pyridin-2-ol | Good |
| 2 | 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-Bromo-4-morpholinopyridine | Good to Excellent |
Experimental Protocol: Mono-Buchwald-Hartwig Amination of this compound
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) to the tube.
-
Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe.
-
Add morpholine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, exacerbated by the trifluoromethyl group, makes it a potential candidate for nucleophilic aromatic substitution (SNAr).
Mechanistic Considerations: SNAr reactions typically proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex.[10] The rate of reaction is enhanced by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.
Expected Reactivity: The trifluoromethyl group at C4 will strongly activate the C3 and C5 positions towards nucleophilic attack. Given the similar electronic environment of the two bromine atoms, a mixture of substitution products is expected. The pyridin-2-ol moiety may also influence the regioselectivity through hydrogen bonding interactions with the incoming nucleophile.
Alternative Reagent for Comparison: 2,4-Dichloropyrimidine
Pyrimidines are generally more electron-deficient than pyridines and are excellent substrates for SNAr reactions. In 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophilic substitution than the C2 position.[11][12]
Table 3: Predicted Performance in Nucleophilic Aromatic Substitution
| Entry | Substrate | Nucleophile | Conditions | Expected Major Product | Predicted Reactivity |
| 1 | This compound | Sodium methoxide | MeOH, reflux | 3-Bromo-5-methoxy-4-(trifluoromethyl)pyridin-2-ol & 5-Bromo-3-methoxy-4-(trifluoromethyl)pyridin-2-ol | Moderate to Good |
| 2 | 2,4-Dichloropyrimidine | Sodium methoxide | MeOH, reflux | 2-Chloro-4-methoxypyrimidine | High |
Conclusion
This compound emerges as a highly versatile building block for the synthesis of complex substituted pyridines. Its reactivity is governed by the strong electron-withdrawing nature of the trifluoromethyl group, which activates the C3 and C5 positions for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. While regioselectivity in mono-functionalization may be a challenge, this can be exploited for the synthesis of symmetrical derivatives or addressed through the use of directing groups. The comparative analysis with related scaffolds underscores the profound impact of the trifluoromethyl substituent on the reactivity of the pyridine core. This guide provides a foundational framework for researchers to rationally design synthetic strategies and anticipate the outcomes of reactions involving this and structurally similar pyridin-2-ol derivatives.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation. The linker component, which connects the target-binding warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. There is a growing emphasis on moving beyond simple polyethylene glycol (PEG) or alkyl chains towards more rigid and structurally defined linkers.
This guide provides a comparative benchmark of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol , a heterocyclic building block, against other commercially available reagents used in the synthesis of rigid and semi-rigid PROTAC linkers. Its dibromo-pyridine core offers a robust scaffold for creating spatially well-defined linkers through sequential cross-coupling reactions, while the trifluoromethyl group can modulate physicochemical properties.
Data Presentation: Benchmarking Linker Precursors
The performance of a linker precursor is ultimately measured by the degradation efficiency of the final PROTAC. The following tables summarize key quantitative data for PROTACs constructed with different classes of linkers, providing a benchmark for what can be expected when employing a rigid heterocyclic scaffold derived from reagents like this compound.
Data presented is a composite from various published studies on well-characterized PROTACs (e.g., BRD4 degraders) to illustrate the impact of linker chemistry on performance.
Table 1: Comparative Degradation Efficacy of PROTACs with Different Linker Classes
| Linker Class | Representative Precursor(s) | Resulting PROTAC | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| Rigid Heterocyclic | This compound | Hypothetical Pyridine-based | BRD4 | 5 - 25 | > 95 | 5 - 10 |
| Rigid Piperazine | 1-Boc-piperazine | Piperazine-based | BRD4 | 10 - 50 | > 90 | 8 - 15 |
| Semi-Rigid Alkynyl | Propargyl amine | Alkynyl-PEG hybrid | BRD4 | 25 - 100 | ~90 | 10 - 20 |
| Flexible PEG | Boc-NH-PEG4-CH₂CH₂-COOH | PEG-based | BRD4 | 50 - 250 | > 90 | 15 - 25 |
| Flexible Alkyl | 1,8-Diaminooctane | C8 Alkyl-based | BRD4 | 100 - 500 | ~85 | > 20 |
-
DC₅₀: Half-maximal degradation concentration. Lower values indicate higher potency.
-
Dₘₐₓ: Maximum percentage of target protein degradation. Higher values indicate greater efficacy.
-
Pₑ: Apparent permeability coefficient. A general indicator of cell membrane permeability.
Table 2: Physicochemical Properties of Linker Classes
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| Rigid Heterocyclic | Planar, defined geometry | Can improve selectivity; pre-organizes binding moieties; may enhance ternary complex stability. | Synthetically more complex; less conformational flexibility may hinder optimal ternary complex formation. |
| Rigid Piperazine | Saturated heterocycle | Improves solubility and metabolic stability; provides defined exit vectors. | Can introduce basic centers, affecting cell permeability and off-target effects. |
| Semi-Rigid Alkynyl | Linear, rigid element | Provides rigidity and defined length; synthetically accessible via click chemistry. | Can be metabolically labile; may not provide optimal 3D geometry. |
| Flexible PEG | Hydrophilic, flexible chain | High solubility; synthetically versatile; good for initial linker length screening. | High conformational flexibility (entropic penalty); can lead to poor cell permeability and "hook effect". |
| Flexible Alkyl | Hydrophobic, flexible chain | Synthetically simple; allows for broad conformational sampling. | Can decrease solubility; high flexibility may lead to lower potency and selectivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are standard protocols for the synthesis and evaluation of a PROTAC, illustrating how a building block like this compound would be utilized.
Protocol 1: Synthesis of a Pyridine-Based PROTAC Linker via Sequential Suzuki Coupling
This protocol describes a hypothetical synthesis using this compound as the core.
-
First Suzuki Coupling:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the boronic acid/ester derivative of the E3 ligase ligand (e.g., a VHL-alkyne boronic ester) (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 4 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-coupled product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
-
Second Suzuki Coupling:
-
To a solution of the purified mono-coupled product (1.0 eq) in a 3:1 mixture of dioxane and water, add the boronic acid/ester derivative of the target-binding warhead (e.g., a JQ1 boronic ester) (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 6 hours, monitoring by LC-MS.
-
Follow the same workup and purification procedure as in the first step.
-
Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., MCF-7 or HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) or with DMSO as a vehicle control.
-
Incubate for a set time period (e.g., 18 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: A generalized workflow for synthesizing a PROTAC using a dibromo-heterocyclic core.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
The Strategic Trifecta: Analyzing the Cost-Effectiveness of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol in Scale-Up Synthesis
In the competitive landscape of pharmaceutical and agrochemical development, the selection of building blocks for synthesis is a critical decision, balancing reactivity, yield, and cost. This guide provides a comprehensive analysis of the cost-effectiveness of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol for researchers, scientists, and drug development professionals. Through a detailed examination of its synthetic pathway, cost of starting materials, and a comparative analysis with a viable alternative in a common application, this report offers a data-driven perspective for strategic decision-making in scale-up synthesis.
Unveiling the Synthesis: A Plausible and Costed Pathway
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a representative method adapted from procedures for the bromination of similar aromatic compounds.
Materials:
-
4-(Trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen), dissolve 4-(trifluoromethyl)pyridin-2-ol (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of over-brominated byproducts.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into ice-water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Cost Analysis of Starting Materials
To assess the economic viability of this synthesis, a cost analysis of the key starting materials is presented below. Prices are estimated based on currently available catalog listings from various suppliers and may vary based on quantity and purity.
| Starting Material/Reagent | CAS Number | Supplier Example(s) | Estimated Price (USD) | Quantity |
| 4-(Trifluoromethyl)pyridin-2-ol | 50650-59-4 | BLDpharm, Ossila | $50 - $100 | 1 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich, Chem-Impex | $120 - $172 | 500 g - 1 kg |
| Anhydrous DMF | 68-12-2 | Fisher Scientific, Sigma-Aldrich | $50 - $80 | 1 L |
Comparative Analysis: Suzuki-Miyaura Cross-Coupling Application
A primary application for di-halogenated pyridines is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. In this context, we compare the utility of this compound with a structurally similar and commercially available alternative: 3,5-Dibromopyridine .
The presence of the trifluoromethyl group and the hydroxyl group in the target compound can significantly influence its reactivity, solubility, and the properties of the final product. The electron-withdrawing nature of the trifluoromethyl group can affect the oxidative addition step in the catalytic cycle, potentially leading to different reaction kinetics compared to the unsubstituted analogue.
Table 1: Performance Comparison in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Feature | This compound | 3,5-Dibromopyridine |
| Reactivity | Potentially altered reactivity due to the electron-withdrawing CF3 group. May require optimization of catalyst and reaction conditions. | Well-established reactivity in Suzuki couplings. |
| Solubility | The hydroxyl group may increase solubility in polar organic solvents, potentially simplifying reaction setup. | Standard solubility in common organic solvents. |
| Product Properties | Introduces a CF3 group, which can enhance metabolic stability and lipophilicity of the final molecule. The hydroxyl group provides a handle for further functionalization. | Yields a simpler biaryl pyridine product. |
| Estimated Cost-per-gram | Higher, due to the multi-step synthesis from a more expensive precursor. | Lower, as it is a more fundamental and commercially available building block. |
Table 2: Cost Comparison of Building Blocks
| Building Block | CAS Number | Supplier Example(s) | Estimated Price (USD) | Quantity |
| This compound | N/A (Synthesized) | - | Higher (synthesis cost) | - |
| 3,5-Dibromopyridine | 625-92-3 | Chem-Impex, BLDpharm | $18.53 - $39.16 | 25 g - 100 g |
Visualizing the Workflow and Decision Logic
To further clarify the synthetic process and the decision-making involved in selecting a building block, the following diagrams are provided.
Conclusion: A Strategic Choice
The decision to use this compound in a scale-up synthesis is a strategic one that hinges on the desired final product attributes. While the initial cost of synthesis is undoubtedly higher than using a simpler, commercially available alternative like 3,5-dibromopyridine, the introduction of the trifluoromethyl and hydroxyl groups can impart valuable properties to the target molecule, such as enhanced biological activity, improved metabolic stability, and a handle for further diversification.
For projects where the unique functionalities of this compound are critical for the desired therapeutic or agrochemical profile, the additional investment in its synthesis can be well justified. However, for applications where these specific substitutions are not required, 3,5-dibromopyridine presents a more cost-effective and readily available option. This guide provides the foundational data and logical framework to assist researchers in making an informed and cost-effective decision for their scale-up synthesis endeavors.
A Comparative Analysis of Palladium Catalysts for C-C Bond Formation with Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings through carbon-carbon (C-C) bond formation is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Bromopyridines are versatile starting materials for these transformations, and palladium-catalyzed cross-coupling reactions are the most powerful tools for their derivatization. The choice of the palladium catalyst is critical and can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with bromopyridines, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in C-C bond formation with bromopyridines is heavily influenced by the nature of the ligands attached to the palladium center, the specific cross-coupling reaction, and the reaction conditions. Below, we compare the performance of different classes of palladium catalysts.
Phosphine-Based Catalysts
Traditional phosphine ligands have been the workhorses of palladium catalysis. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used. However, for the often more challenging coupling of electron-deficient bromopyridines, bulkier and more electron-rich phosphine ligands such as SPhos and dppf are frequently required to achieve high yields.[1][2]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for a variety of cross-coupling reactions. Their strong σ-donating ability enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[2]
Palladacycles
Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity. These attributes make them particularly advantageous for large-scale syntheses due to their efficiency and robustness.[2]
Data Presentation
The following tables summarize quantitative data from studies on palladium-catalyzed cross-coupling reactions of bromopyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C single bonds. The choice of catalyst and ligand can influence whether mono- or di-arylation occurs on dibromopyridines.[3]
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 2,6-Dibromopyridine [3]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. A study on a supramolecular palladium catalyst in the Mizoroki-Heck reaction of 3-bromopyridine with various olefins demonstrated enhanced reactivity compared to the non-supramolecular version.[4]
Table 2: Mizoroki-Heck Coupling of 3-Bromopyridine with Various Olefins [4]
| Olefin | Product | Supramolecular Catalyst Yield (%) | Non-supramolecular Yield (%) |
| Butyl acrylate | 3a | 85 | 10 |
| Benzyl acrylate | 3d | 87 | Traces |
| Styrene | 3e | 95 | 15 |
| 4-Methoxystyrene | 3f | 89 | 50 |
| 4-Fluorostyrene | 3g | 43 | 13 |
| N,N-Dimethylacrylamide | 3h | 26 | 7 |
Reaction conditions: 3-bromopyridine (1 equiv.), olefin (3 equiv.), K₂CO₃ (3 equiv.), Pd(OAc)₂ (0.1 equiv.), with or without supramolecular ligand, toluene, 130 °C, 1 h.
Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the formation of C-C triple bonds between a terminal alkyne and an aryl halide. A comparative study on the Sonogashira coupling of 2-amino-3-bromopyridines provides valuable insights into effective catalyst systems.[1]
Table 3: Comparative Data for Sonogashira Coupling of 2-amino-3-bromopyridines [1]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Experimental Protocols
Detailed methodologies for the key C-C bond formation reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol[5][6]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Heck Coupling Protocol[5][7]
-
Reaction Setup: In a sealed tube, combine the bromopyridine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography to yield the desired product.
Sonogashira Coupling Protocol[5][8]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 equiv.).
-
Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the base hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Comparison
Caption: A typical experimental workflow for the comparative analysis of palladium catalysts.
Catalyst Selection Logic
Caption: A decision-making diagram for selecting a suitable palladium catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Validating the Structure of Novel Compounds Synthesized from 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: A Comparative Guide
Authored by: A Senior Application Scientist
The synthesis of novel chemical entities is a cornerstone of drug discovery and materials science. Among the vast array of heterocyclic scaffolds, pyridin-2-ol derivatives are of significant interest due to their prevalence in biologically active compounds. The starting material, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, offers a versatile platform for generating diverse molecular architectures. The presence of bromine atoms at the 3 and 5 positions allows for various cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity. However, the synthesis of novel compounds is only the first step; rigorous structural validation is paramount to ensure the correct molecule has been created before proceeding with further studies.
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of novel compounds derived from this compound. We will delve into the experimental protocols, compare their strengths and limitations, and offer insights into building a self-validating system for unambiguous structure determination.
The Synthetic Landscape: A Starting Point
The journey to a novel compound begins with a synthetic strategy. This compound is an excellent starting material for various transformations. One of the most common and powerful methods for creating new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted positions is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide.
Experimental Protocol 1: A Representative Suzuki-Miyaura Cross-Coupling Reaction
-
Reagents and Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF, and water.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired novel compound.
The Imperative of Structural Validation
Once a new compound is synthesized and purified, its exact structure must be determined. A combination of spectroscopic and analytical techniques is employed to piece together the molecular puzzle. The following sections compare the most critical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
1D NMR: ¹H and ¹³C NMR
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For a novel compound derived from our starting material, the disappearance of the proton signal corresponding to the starting material and the appearance of new signals in the aromatic and other regions are key indicators of a successful reaction.
-
¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in a molecule and their electronic environment. The chemical shifts of carbons are indicative of their functional group and hybridization state. The highly deshielded carbon attached to the trifluoromethyl group is a characteristic signal to look for.
2D NMR: Unraveling Connectivity
While 1D NMR provides a foundational understanding, 2D NMR experiments are often necessary to unambiguously assemble the molecular structure, especially for more complex molecules.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for piecing together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the 3D conformation of the molecule.
Experimental Protocol 2: Acquiring a Comprehensive Set of NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified novel compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize the spectral width and the number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are typically required compared to ¹H NMR.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D spectra. Standard parameters should be used initially, but optimization of mixing times (for COSY and NOESY) and evolution delays (for HSQC and HMBC) may be necessary for optimal results.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and to piece together the molecular structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of the synthesized compound and for confirming its elemental composition.
-
Low-Resolution Mass Spectrometry (LRMS): Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a quadrupole or ion trap analyzer provide the molecular weight of the compound, often as the [M+H]⁺ or [M-H]⁻ ion. This is a quick and routine method to confirm that a reaction has proceeded as expected.
-
High-Resolution Mass Spectrometry (HRMS): Instruments such as time-of-flight (TOF) or Orbitrap analyzers can measure the m/z value with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecule, which is a critical piece of evidence for structural validation.
Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | High resolution, quantitative, non-destructive | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon backbone, functional groups | Unambiguous carbon count, good spectral dispersion | Low sensitivity, longer acquisition times |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity (H-H, C-H) | Unambiguous assignment of complex structures | Requires more instrument time and expertise in interpretation |
| LRMS | Molecular weight | Fast, sensitive, good for reaction monitoring | Does not provide elemental composition |
| HRMS | Exact mass and elemental formula | Highly accurate, definitive for formula determination | More expensive, not always necessary for routine checks |
| Single-Crystal X-ray Diffraction | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to grow |
Single-Crystal X-ray Diffraction: The Gold Standard
When an unambiguous 3D structure is required, or when NMR and MS data are insufficient to resolve structural or stereochemical ambiguities, single-crystal X-ray diffraction is the ultimate technique. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Experimental Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the purified compound suitable for X-ray analysis. This is often the most challenging step and can involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the model against the experimental data to obtain the final, accurate atomic coordinates.
-
Structure Validation: Analyze the final structure for geometric reasonability and compare it to established databases. Generate a crystallographic information file (CIF) for publication and deposition in a public database.
A Self-Validating Workflow for Structural Elucidation
For a newly synthesized compound, a multi-pronged approach is the most robust strategy for structural validation. The following workflow illustrates how these techniques can be integrated to build a compelling case for the proposed structure.
Caption: A comprehensive workflow for the synthesis and structural validation of novel compounds.
Conclusion
The validation of novel compounds synthesized from this compound requires a meticulous and multi-faceted analytical approach. While 1D NMR and low-resolution mass spectrometry provide rapid and valuable initial assessments, a combination of high-resolution mass spectrometry and 2D NMR techniques is often necessary for unambiguous structure determination. For ultimate confirmation, particularly for compounds with complex stereochemistry or those intended for clinical development, single-crystal X-ray diffraction remains the gold standard. By employing a self-validating system that integrates these techniques, researchers can have the highest confidence in their synthesized molecules, paving the way for successful downstream applications in drug discovery and beyond.
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of chemical reagents are paramount in a laboratory setting. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, ensuring the safety of personnel and the protection of the environment.
I. Health and Safety Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is categorized as causing skin and eye irritation.[1] Ingestion and inhalation are also routes of exposure that can lead to harmful effects.[2] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US) or EN 166 (EU), are essential to prevent eye contact.
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact with the product.
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]
II. Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Physical State | Solid |
| Appearance | Off-white |
| Melting Point/Range | 46 - 47 °C / 114.8 - 116.6 °F |
| Molecular Formula | C6H2Br2F3NO |
| Molecular Weight | 336.89 |
III. Disposal Procedures
The primary and mandated method for the disposal of this compound is to use an approved waste disposal plant.[1] It is crucial that this material is not released into the environment.[1]
General Disposal Workflow:
The following procedure outlines the general steps for the disposal of this chemical. A detailed, experimentally validated protocol for the neutralization or decomposition of this specific compound is not publicly available. Therefore, professional disposal is the required course of action.
-
Containment of Spills: In the event of a spill, sweep up the solid material and shovel it into suitable, closed containers for disposal.[1] Avoid creating dust.[1] For liquid spills, soak up with an inert absorbent material.[2][4]
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Storage: Store the waste material in a well-ventilated place with the container tightly closed.[1][3]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and approved waste disposal company. This is the most critical step to ensure safe and compliant disposal.[1]
Below is a diagram illustrating the logical workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets. Always consult your institution's specific safety guidelines and the most current safety data sheet for the chemical before handling and disposal. It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The required PPE is summarized in the table below.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after handling the chemical.[1] |
| Eyes & Face | Safety goggles and face shield | Safety goggles must be worn to protect from splashes. A face shield should be used in conjunction with goggles for full facial protection.[1][2][3] |
| Body | Chemical-resistant lab coat or coveralls | A long-sleeved, chemical-resistant lab coat or coveralls should be worn to protect the skin.[1][4] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[5] |
| Feet | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to safely handle this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Carefully weigh and transfer the chemical, minimizing the time the container is open.
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[8]
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7]
-
Clean the work area and decontaminate any equipment used.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Disposal Procedure :
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. hsa.ie [hsa.ie]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
